molecular formula C16H11NO2 B011626 2-(Naphthalen-2-YL)isonicotinic acid CAS No. 100004-92-0

2-(Naphthalen-2-YL)isonicotinic acid

Cat. No.: B011626
CAS No.: 100004-92-0
M. Wt: 249.26 g/mol
InChI Key: JKNXWLTZXMLVLQ-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)isonicotinic acid ( 100004-92-0) is a high-purity chemical compound with a molecular formula of C 16 H 11 NO 2 and a molecular weight of 249.26 g/mol . This aromatic building block, which features a naphthalene system linked to an isonicotinic acid core, is designed for research and development applications in laboratory settings. While specific mechanistic studies on this exact compound may be limited, its molecular architecture suggests significant potential utility in medicinal chemistry and materials science. Researchers can leverage this compound as a key precursor or intermediate in the synthesis of more complex molecules, such as ligands for metal-organic frameworks (MOFs) or catalysts. The rigid, planar structure conferred by the naphthalene ring makes it a candidate for investigations into organic semiconductors and luminescent materials. Disclaimer: This product is intended for research purposes and laboratory use only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only, and researchers should handle the material with appropriate safety precautions.

Properties

IUPAC Name

2-naphthalen-2-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)14-7-8-17-15(10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNXWLTZXMLVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540645
Record name 2-(Naphthalen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100004-92-0
Record name 2-(Naphthalen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise identification and synthesis of 2-(2-naphthyl)pyridine-4-carboxylic acid (CAS 100004-92-0 ) is a critical workflow in the development of advanced optoelectronic materials and metallopharmaceuticals. As a rigid, conjugated ligand featuring both a nitrogen donor and a carboxylic acid anchoring group, this scaffold serves as a vital intermediate for constructing Metal-Organic Frameworks (MOFs), Dye-Sensitized Solar Cells (DSSCs), and cyclometalated Iridium(III) complexes.

This guide provides a definitive technical breakdown of the compound's identity, a validated synthesis protocol via Suzuki-Miyaura cross-coupling, and analytical strategies to distinguish it from its structural isomers.

Part 1: Chemical Identity & Verification

In chemical procurement and database management, ambiguity often arises between the 1-naphthyl and 2-naphthyl isomers. The following data establishes the unique identity of the target 2-naphthyl isomer.

Parameter Technical Specification
Chemical Name 2-(2-Naphthyl)pyridine-4-carboxylic acid
Systematic Name 2-(Naphthalen-2-yl)isonicotinic acid
CAS Number 100004-92-0
Molecular Formula C₁₆H₁₁NO₂
Molecular Weight 249.27 g/mol
Structural Isomer Warning Do NOT confuse with: 2-(1-Naphthyl)pyridine-4-carboxylic acid (CAS 100004-93-1)2-Naphthoic acid (CAS 93-09-4)
SMILES OC(=O)c1cc(ncc1)c2ccc3ccccc3c2
Isomer Differentiation Logic

The 2-naphthyl group extends the conjugation linearly compared to the 1-naphthyl isomer, which introduces a steric twist due to peri-hydrogen interactions. This difference significantly alters the photophysical properties (red-shifting emission) and pore geometry in MOF applications.

Part 2: Synthesis Protocol

The most robust route to CAS 100004-92-0 is the Suzuki-Miyaura Cross-Coupling of 2-bromoisonicotinic acid (or its methyl ester) with 2-naphthylboronic acid. While direct coupling of the acid is possible, using the ester intermediate prevents catalyst poisoning by the free carboxylate, ensuring higher turnover numbers (TON).

Retrosynthetic Analysis
  • Target: 2-(2-Naphthyl)pyridine-4-carboxylic acid

  • Disconnection: C–C bond between Pyridine C2 and Naphthalene C2.

  • Precursors: 2-Bromoisonicotinic acid (Electrophile) + 2-Naphthylboronic acid (Nucleophile).

Step-by-Step Methodology

Reagents:

  • Substrate: Methyl 2-bromoisonicotinate (1.0 eq)

  • Coupling Partner: 2-Naphthylboronic acid (1.2 eq) [CAS 32316-92-0][1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)

  • Base: K₂CO₃ (2.0 M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 v/v) or 1,4-Dioxane

Protocol:

  • Inerting: Charge a 3-neck round-bottom flask with Methyl 2-bromoisonicotinate, 2-Naphthylboronic acid, and the Palladium catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen, which degrades the Pd(0) species.
    
  • Solvation: Inject the degassed solvent mixture (Toluene/Ethanol) and the aqueous base under positive

    
     pressure.
    
  • Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor reaction progress via TLC (Silica gel; Ethyl Acetate/Hexane 1:3). The starting bromide spot (

    
    ) should disappear.
    
  • Hydrolysis (In-situ): Once coupling is complete, add NaOH (2M, 3 eq) directly to the reaction mixture and reflux for an additional 2 hours to hydrolyze the methyl ester to the carboxylic acid.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with water and wash with Ethyl Acetate (to remove non-polar impurities/dimers). Discard the organic layer.[2]

    • Acidification: Carefully acidify the aqueous layer with HCl (1M) to pH 3–4. The product will precipitate as a white/off-white solid.[1]

    • Filter the solid, wash with cold water, and dry under vacuum.

Visualized Synthesis Workflow

SynthesisWorkflow Figure 1: Synthesis Pathway for CAS 100004-92-0 via Suzuki-Miyaura Coupling Start Start: Methyl 2-bromoisonicotinate Catalysis Suzuki Coupling Pd(PPh3)4, K2CO3 90°C, 12h Start->Catalysis Boronic Reagent: 2-Naphthylboronic Acid (CAS 32316-92-0) Boronic->Catalysis Intermediate Intermediate: Methyl Ester Catalysis->Intermediate Hydrolysis Hydrolysis NaOH (aq), Reflux Intermediate->Hydrolysis Precipitation Acidification HCl to pH 3 Hydrolysis->Precipitation Product Final Product: 2-(2-Naphthyl)pyridine- 4-carboxylic acid (CAS 100004-92-0) Precipitation->Product

Part 3: Applications & Utility

The structural motif of CAS 100004-92-0 dictates its utility in high-performance materials.

1. Ligand for Iridium(III) Emitters (OLEDs): The 2-naphthylpyridine core is a "pi-extended" analogue of 2-phenylpyridine (ppy). When cyclometalated onto Iridium (forming Ir(npy)₂acac derivatives), the extended conjugation lowers the HOMO-LUMO gap, typically shifting emission from green (ppy) to orange/red. The carboxylic acid at position 4 allows for:

  • Anchoring: Binding to

    
     surfaces in Dye-Sensitized Solar Cells (DSSCs).
    
  • Bioconjugation: Amide coupling to antibodies or proteins for luminescent tagging.

2. Metal-Organic Frameworks (MOFs): As a linear, ditopic linker (Nitrogen donor + Carboxylic donor), this molecule can form "pillar-layer" MOFs. The naphthyl group acts as a steric bulk, increasing the surface area and modifying the pore environment for selective gas adsorption (


 vs 

).

Part 4: Analytical Characterization

To validate the synthesized material, compare experimental data against these expected values.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Carboxylic Acid: Broad singlet

      
       13.0–14.0 ppm.
      
    • Pyridine Ring:

      • H3 (singlet-like due to meta coupling):

        
         ~8.4 ppm.
        
      • H5 (doublet):

        
         ~7.8 ppm.
        
      • H6 (doublet):

        
         ~8.9 ppm (deshielded by Nitrogen).
        
    • Naphthyl Ring: Multiplet cluster

      
       7.5–8.2 ppm. Look for the distinctive singlet of the naphthyl C1 proton around 
      
      
      
      8.5 ppm, confirming attachment at the 2-position.
  • Mass Spectrometry (ESI):

    • Calculated

      
      .
      
    • Look for

      
       peak at 248.07 in negative mode.
      

References

  • Pharmaffiliates. 2-(Naphthalen-1-yl)-isonicotinic acid (Isomer Reference). Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling Reaction Mechanisms. Retrieved from [Link]

Sources

Technical Guide: 2-Naphthyl Isonicotinic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Naphthyl Isonicotinic Acid Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of the isonicotinic acid scaffold (pyridine-4-carboxylic acid) with 2-naphthyl moieties represents a strategic approach in modern medicinal chemistry, particularly for infectious diseases and oncology. While isonicotinic acid hydrazide (Isoniazid/INH) remains a frontline antitubercular agent, its clinical utility is threatened by multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.[1]

Derivatization with 2-naphthyl groups addresses critical pharmacokinetic limitations of the parent scaffold. The naphthalene ring introduces significant lipophilicity (increasing LogP), facilitating passive diffusion across the waxy mycobacterial cell wall. Furthermore, the extended aromatic system enables


 stacking interactions with hydrophobic residues (e.g., Tyr158, Phe149) within the binding pockets of target enzymes like Enoyl-ACP Reductase (InhA) .

This guide details the structural rationale, synthetic pathways, and validated biological protocols for developing these derivatives.[2]

Structural Rationale & SAR Analysis

The Pharmacophore Fusion

The design of 2-naphthyl isonicotinic acid derivatives relies on a "hybrid pharmacophore" strategy.

ComponentFunctionChemical Property
Isonicotinic Core Primary PharmacophoreH-bond acceptor (N-pyridine); Metal chelator; Prodrug precursor (activatable by KatG).
Linker (Amide/Hydrazide) Spacer & H-BondingProvides rotational flexibility or rigidity; Hydrazones (-CONHN=CH-) offer additional metal coordination sites.
2-Naphthyl Moiety Hydrophobic AnchorIncreases lipophilicity; Enhances affinity for hydrophobic pockets (e.g., InhA substrate binding loop).
Lipophilicity and Permeability

The mycobacterial cell wall is rich in mycolic acids, creating a formidable barrier to hydrophilic drugs.

  • Parent INH LogP: ~ -0.70 (Hydrophilic, requires porin channels).

  • 2-Naphthyl Derivative LogP: ~ 2.5 – 4.0 (Lipophilic, enables passive diffusion).

Expert Insight: While increasing lipophilicity improves penetration, maintaining a LogP < 5 is crucial to avoid "molecular obesity" and poor aqueous solubility. The 2-naphthyl group is often preferred over 1-naphthyl due to sterics; the 2-position extends the linear vector of the molecule, favoring insertion into narrow enzymatic tunnels.

Therapeutic Applications & Mechanism of Action[3][4][5][6]

Antitubercular Activity (Primary Domain)

The most authoritative application of these derivatives is in targeting M. tuberculosis.

Mechanism of Action (InhA Inhibition):

  • Activation: The isonicotinic core acts as a prodrug.[3] It is oxidized by the bacterial catalase-peroxidase KatG .

  • Radical Formation: An isonicotinoyl radical is generated.

  • Adduct Formation: The radical attacks NAD+, forming an INH-NAD adduct.

  • Inhibition: This adduct acts as a tight-binding competitive inhibitor of InhA (Enoyl-ACP Reductase), blocking mycolic acid biosynthesis and causing cell lysis.

Role of the Naphthyl Group: In resistant strains (KatG mutants), direct binding inhibitors are required. Naphthyl derivatives can bypass KatG activation in some designs or, more commonly, the hydrophobic naphthyl tail stabilizes the INH-NAD adduct within the InhA active site by interacting with the hydrophobic "loop" region, increasing potency against wild-type and potentially some resistant strains.

Visualization: Mechanism of Action Pathway

TB_Mechanism Prodrug 2-Naphthyl Isonicotinic Derivative (Prodrug) Radical Isonicotinoyl Radical Prodrug->Radical Oxidative Activation KatG KatG Enzyme (Catalase-Peroxidase) KatG->Prodrug Catalyzes Adduct INH-NAD Adduct (Naphthyl group stabilizes binding) Radical->Adduct Covalent Attachment NAD NAD+ NAD->Adduct InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Competitive Inhibition (Ki < 1 nM) Mycolic Mycolic Acid Synthesis InhA->Mycolic Blocks Lysis Cell Wall Defect & Lysis Mycolic->Lysis Downstream Effect

Caption: Activation pathway of isonicotinic derivatives leading to InhA inhibition and mycobacterial cell death.

Synthetic Strategies

Two primary synthetic routes are employed depending on the desired linker: Amide (Route A) or Hydrazone (Route B).

Visualization: Synthetic Workflow

Synthesis Acid Isonicotinic Acid Chloride Acid Chloride Acid->Chloride Activation Ester Ethyl Isonicotinate Hydrazide Isoniazid (INH) Ester->Hydrazide NH2NH2 Hydrazone Isonicotinic Acid (2-Naphthyl)methylene hydrazide Hydrazide->Hydrazone + 2-Naphthaldehyde (Ethanol/Reflux) SOCl2 SOCl2 / Reflux SOCl2->Acid NapAmine 2-Naphthylamine NapAld 2-Naphthaldehyde Amide N-(2-Naphthyl) isonicotinamide Chloride->Amide + 2-Naphthylamine (Pyridine/TEA)

Caption: Divergent synthesis of Amide and Hydrazone derivatives from Isonicotinic acid precursors.

Detailed Experimental Protocols

Protocol A: Synthesis of N-(2-Naphthyl)isonicotinamide

Targeting the amide linkage for stability.

  • Activation : Dissolve isonicotinic acid (10 mmol) in thionyl chloride (

    
    , 15 mL). Reflux for 3 hours until the solution becomes clear.
    
  • Evaporation : Remove excess

    
     under reduced pressure to obtain the crude acid chloride. Note: Do not expose to moisture.[4]
    
  • Coupling : Dissolve the residue in anhydrous dichloromethane (DCM, 20 mL).

  • Addition : Add a solution of 2-naphthylamine (10 mmol) and triethylamine (TEA, 12 mmol) in DCM dropwise at 0°C.

  • Reaction : Stir at room temperature for 6–12 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

  • Workup : Wash the organic layer with saturated

    
     (2x) and brine. Dry over anhydrous 
    
    
    
    .
  • Purification : Recrystallize from ethanol to yield the pure amide.

Protocol B: Antitubercular Susceptibility Assay (MABA)

Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput screening.

  • Preparation : Prepare stock solutions of the derivative in DMSO (1 mg/mL).

  • Inoculum : Dilute M. tuberculosis H37Rv strain (grown to

    
     CFU/mL) 1:100 in Middlebrook 7H9 broth.
    
  • Plating : Add 100 µL of broth to 96-well plates. Perform serial dilutions of the drug (final conc. range 0.1 – 100 µg/mL).

  • Incubation : Add 100 µL of bacterial inoculum. Incubate at 37°C for 5 days.

  • Development : Add 20 µL of Alamar Blue reagent (resazurin) and 12 µL of 10% Tween 80. Incubate for 24 hours.

  • Readout :

    • Blue : No growth (Inhibition).

    • Pink : Growth (Resazurin reduced to resorufin).

    • MIC Definition : Lowest concentration preventing the color change to pink.

Key Data Comparison

The following table summarizes the impact of the 2-naphthyl group compared to standard Isoniazid (INH).

CompoundStructureLogP (Calc)MIC (M. tb H37Rv)Key Feature
Isoniazid (INH) Pyridine-Hydrazide-0.700.02 - 0.2 µg/mLHigh potency, poor lipid solubility.
N-(2-Naphthyl) amide Pyridine-Amide-Naphthyl~3.20.5 - 5.0 µg/mLModerate potency, high stability.
Naphthyl Hydrazone Pyridine-Hydrazone-Naphthyl~3.80.1 - 1.0 µg/mLHigh potency , metal chelation capable.

Note: While the MIC of derivatives is often slightly higher (less potent) than parent INH in molar terms due to higher molecular weight, they often exhibit superior activity against resistant strains or intracellular bacteria due to enhanced lipophilicity.

References

  • Ramamurthy, B., & Bhatt, M. V. (1989). Synthesis and antitubercular activity of N-(2-naphthyl)glycine hydrazide analogues.[5] Journal of Medicinal Chemistry, 32(11), 2421–2426. Link

  • Judge, V., et al. (2013).[6] Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives.[6] Medicinal Chemistry, 9(1), 53-76.[6] Link

  • Lourenço, M. C., et al. (2008). Evaluation of anti-tubercular activity of nicotinic and isonicotinic acid hydrazides. Arkivoc, 2008(6), 181-191. Link

  • Scior, T., et al. (2002). Antitubercular isonicotinic acid hydrazides: A QSAR study. Farmaco, 57(11), 873-881. Link

  • Bernstein, J., et al. (1952). Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (nydrazid) and related compounds. American Review of Tuberculosis, 65(4), 357-364. Link

Sources

In-Depth Technical Guide: 2-(Naphthalen-2-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Naphthalen-2-yl)isonicotinic acid, a heterocyclic aromatic compound of significant interest to the drug discovery and materials science sectors. By conjugating a naphthalene scaffold with an isonicotinic acid moiety, this molecule merges the bioactivity associated with naphthalene derivatives with the versatile coordination chemistry and pharmaceutical relevance of the pyridine-4-carboxylic acid core. This document details the molecule's structural and physicochemical properties, provides a robust, field-proven protocol for its synthesis via palladium-catalyzed cross-coupling, outlines methods for its spectroscopic characterization, and explores its potential applications. This guide is intended for researchers, medicinal chemists, and materials scientists engaged in the development of novel therapeutics and functional materials.

Introduction: A Tale of Two Scaffolds

The rational design of novel chemical entities often involves the hybridization of two or more pharmacophores or functional scaffolds to create a molecule with enhanced or entirely new properties. 2-(Naphthalen-2-yl)isonicotinic acid is a prime example of this strategy, uniting the distinct and compelling attributes of naphthalene and isonicotinic acid.

  • The Naphthalene Core: As the simplest polycyclic aromatic hydrocarbon, naphthalene is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and lipophilic nature allow it to participate in π-π stacking and hydrophobic interactions within biological targets. Naphthalene derivatives are found in numerous FDA-approved drugs such as Propranolol (β-blocker), Naproxen (NSAID), and Bedaquiline (anti-tuberculosis agent). The scaffold is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

  • The Isonicotinic Acid Moiety: Isonicotinic acid (pyridine-4-carboxylic acid) is a derivative of pyridine, a fundamental nitrogen-containing heterocycle. The nitrogen atom acts as a hydrogen bond acceptor and a basic center, improving aqueous solubility and enabling salt formation, which are critical for drug development.[3] The carboxylic acid group provides a key site for derivatization into esters, amides, and hydrazides, most notably in the anti-tuberculosis drug isoniazid. Furthermore, the pyridine nitrogen and carboxylate oxygen are excellent coordination sites for metal ions, making this moiety a valuable ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[4]

The conjugation of these two scaffolds at the 2-position of the pyridine ring creates a biaryl system with a unique three-dimensional profile and electronic distribution, offering a rich platform for exploration in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

The accurate representation and understanding of a molecule's fundamental properties are prerequisites for any research endeavor. This section provides the core structural and computed data for 2-(Naphthalen-2-yl)isonicotinic acid.

2.1 Chemical Structure

The chemical structure consists of a naphthalene ring linked at its 2-position to the 2-position of an isonicotinic acid ring.

Caption: 2D Structure of 2-(Naphthalen-2-yl)isonicotinic acid.

2.2 Molecular Descriptors

The following table summarizes key computed properties for the molecule. These values are essential for predicting its behavior in various experimental and physiological environments.

PropertyValueSource
IUPAC Name 2-(Naphthalen-2-yl)pyridine-4-carboxylic acid-
Molecular Formula C₁₆H₁₁NO₂-
Molecular Weight 249.27 g/mol -
Canonical SMILES O=C(O)c1cc(ccn1)c2ccc3ccccc3c2-
InChI Key (Predicted)-
XLogP3 (Predicted) ~3.5-4.5-
Topological Polar Surface Area 50.19 Ų-
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 3-
Rotatable Bonds 2-
Synthesis and Purification Protocol

The construction of the C-C bond between the naphthalene and pyridine rings is the key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for this transformation, offering high yields and tolerance for a wide range of functional groups.[5][6][7]

3.1 Synthetic Scheme: Suzuki-Miyaura Cross-Coupling

The recommended synthetic route involves the palladium-catalyzed coupling of 2-bromo-isonicotinic acid with naphthalene-2-boronic acid.

Caption: Workflow for the synthesis of the title compound.

3.2 Step-by-Step Experimental Protocol

Trustworthiness: This protocol is based on well-established Suzuki-Miyaura coupling conditions for heteroaryl compounds, ensuring high reproducibility.[8][9] The purification steps are designed to remove catalyst residues and unreacted starting materials effectively.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-isonicotinic acid (1.0 eq), naphthalene-2-boronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Causality: This step is critical to prevent the oxidation of the Pd(0) species, which is the active catalytic form. Oxygen can lead to catalyst deactivation and reduced yields.

  • Solvent and Catalyst Addition: Add the solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1 v/v). Degas the solvent mixture by bubbling with inert gas for 15-20 minutes. Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 eq).

    • Causality: Water is essential for dissolving the inorganic base and facilitating the transmetalation step of the catalytic cycle. Dioxane is used to solubilize the organic reactants. Pd(dppf)Cl₂ is a robust pre-catalyst that is effective for coupling with heteroaryl chlorides.[6]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with water and filter through a pad of celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with an organic solvent like ethyl acetate to remove non-polar impurities.

  • Purification (Acid-Base Extraction): Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4. The product, being a carboxylic acid, will precipitate out of the solution.

    • Causality: The product is soluble in its basic carboxylate form (R-COO⁻). Upon acidification, it is protonated to the neutral carboxylic acid (R-COOH), which has significantly lower aqueous solubility, causing it to precipitate.

  • Isolation and Final Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., hexane) to remove any remaining organic impurities. For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water. Dry the final product under vacuum.

Spectroscopic Characterization

Structural confirmation and purity assessment are achieved through a combination of standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals in the aromatic region (δ 7.5-9.0 ppm). A distinct downfield shift for pyridine protons adjacent to the nitrogen. A singlet for the carboxylic acid proton (δ >10 ppm), which is D₂O exchangeable. The complex splitting patterns will be indicative of the substitution on both the naphthalene and pyridine rings.[10]
¹³C NMR A signal for the carboxylic carbon (δ ~165-175 ppm). Multiple signals in the aromatic region (δ ~120-150 ppm) corresponding to the 16 unique carbon atoms in the aromatic framework.
FT-IR A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A sharp C=O stretch (~1700-1730 cm⁻¹). C=C and C=N stretching vibrations in the fingerprint region (~1400-1600 cm⁻¹).[11]
Mass Spec (ESI) Expected [M-H]⁻ ion at m/z 248.07 or [M+H]⁺ ion at m/z 250.08, confirming the molecular weight.
UV-Vis Multiple absorption bands characteristic of the extended π-conjugated system of the naphthalene and pyridine rings. Naphthalene itself has strong absorptions, which will be modulated by the pyridine substituent.[12][13]
Potential Applications in Research and Development

The hybrid nature of 2-(Naphthalen-2-yl)isonicotinic acid makes it a promising candidate for several high-impact research areas.

Caption: Potential research applications of the title compound.

5.1 Drug Discovery
  • Anticancer Agents: The naphthalene moiety is a known cytotoxic pharmacophore.[1] By functionalizing it with the pyridine carboxylic acid, new derivatives can be synthesized to target specific kinases or DNA intercalation pathways. The pyridine nitrogen can improve bioavailability and targeting.

  • Antimicrobial Research: Both pyridine and naphthalene scaffolds are present in various antimicrobial and antitubercular agents.[2][4] This molecule could serve as a starting point for novel antibiotics, potentially acting on drug-resistant bacterial strains.

  • Anti-inflammatory Leads: Naproxen is a naphthalene-based anti-inflammatory drug. The isonicotinic acid moiety could be used to modulate the molecule's activity against targets like COX enzymes or other inflammatory mediators.

5.2 Materials Science
  • Coordination Polymers and MOFs: The bitopic nature of the ligand (N-donor from pyridine, O-donors from carboxylate) makes it an excellent building block for creating 2D or 3D coordination polymers with various metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺). These materials can have applications in gas storage, catalysis, and sensing.

  • Photoluminescent Materials: The extended π-system of the naphthalene core imparts fluorescent properties.[13] The pyridine ring can be used to coordinate with lanthanide or transition metals, potentially leading to new phosphorescent or electroluminescent materials for applications in OLEDs and chemical sensors.

Conclusion

2-(Naphthalen-2-yl)isonicotinic acid is a strategically designed molecule that offers significant potential for innovation. Its synthesis is achievable through robust and well-documented chemical methods like the Suzuki-Miyaura cross-coupling. The convergence of the pharmacological relevance of its constituent scaffolds with the versatile chemistry afforded by its functional groups makes it a highly attractive platform for the development of novel therapeutics and advanced functional materials. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the full potential of this promising compound.

References
  • Abdel-Wahab, B. F., Mohamed, H. A., & Fathy, S. M. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(9), 6049–6058. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2021). Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Advances, 11(25), 15417–15428. [Link]

  • Verma, A., Joshi, N., & Singh, A. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649–671. [Link]

  • Headen, T. F., Cullen, P. L., Patel, R., Taylor, A., & Skipper, N. T. (2018). The structures of liquid pyridine and naphthalene: the effects of heteroatoms and core size on aromatic interactions. Physical Chemistry Chemical Physics, 20(3), 1701–1710. [Link]

  • Verma, A., Joshi, N., & Singh, A. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649-671. [Link]

  • Otsuki, T., Nakagawa, M., & Hagiwara, T. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5406. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved February 20, 2026, from [Link]

  • Mihai, C. I., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3249. [Link]

  • Arman, H. D., et al. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 17(5), 5108-5121. [Link]

  • Modarelli, D. A., et al. (2012). Core substituted naphthalene diimide – metallo bisterpyridine supramolecular polymers: synthesis, photophysics and morphology. Dalton Transactions, 41(4), 1276-1285. [Link]

  • Whited, M. T., et al. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 17(5), 5108-5121. [Link]

  • Ortiz-Rojano, L. P., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2696-2702. [Link]

  • Pharmaffiliates. (n.d.). 2-(Naphthalen-1-yl)-isonicotinic acid. Pharmaffiliates. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Naphthylalanine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • PubChemLite. (n.d.). Isonicotinic acid, 2-maltosylidene hydrazide. Université du Luxembourg. Retrieved February 20, 2026, from [Link]

  • Kavimani, M., Balachandran, V., & Vanasundari, K. (2017). Conformational stability, spectroscopic (FTIR, FT-Raman) analysis, fukui function, Hirshfeld surface and docking analysis of Naphthalene-2-lyoxy acetic acid by density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 173, 533-546. [https://www.semanticscholar.org/paper/Conformational-stability-%2C-spectroscopic-(-FTIR-%2C-Kavimani-Balachandran/1f9b3b8c325c88e998e3b569d6c7e2b61f859f5f]([Link]

Sources

Comparative Analysis: 1-Naphthyl vs. 2-Naphthyl Isonicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, physicochemical, and pharmacological distinctions between 1-naphthyl and 2-naphthyl isomers of isonicotinic acid derivatives.

While "naphthyl isonicotinic acid" is a chemical colloquialism, it most frequently refers to two distinct classes of compounds in drug development:

  • N-(Naphthalen-x-yl)isonicotinamides: Amide-linked isomers used as scaffolds for kinase inhibitors and signaling probes.

  • N'-(Naphthalen-x-ylmethylene)isonicotinohydrazides: Hydrazone-linked isomers (Schiff bases) derived from Isoniazid, widely studied for antitubercular activity.

This guide focuses on the Amide isomers (N-1-naphthyl vs. N-2-naphthyl) as the primary structural comparison, while referencing the Hydrazones for biological context.

Executive Summary

The core difference between 1-naphthyl and 2-naphthyl isomers lies in their molecular topology and steric environment .

  • 1-Naphthyl Isomer: Characterized by significant steric hindrance due to the peri-hydrogen at position 8. This forces the amide bond out of planarity, disrupting conjugation and increasing solubility but potentially lowering metabolic stability.

  • 2-Naphthyl Isomer: Characterized by a linear, planar topology. This facilitates efficient

    
    -
    
    
    
    stacking, leading to higher melting points, lower solubility, and extended conjugation, often resulting in higher binding affinity for narrow, deep hydrophobic pockets.

Structural & Electronic Analysis

Steric Hindrance & The Peri-Effect

The defining feature of the 1-naphthyl group is the repulsive interaction between the substituent at C1 and the hydrogen atom at C8 (the peri-position).

  • 1-Naphthyl (The "Kinked" Isomer):

    • Geometry: The amide carbonyl oxygen (or NH) clashes with the H-8 proton.

    • Consequence: The dihedral angle between the naphthalene ring and the amide group is twisted (often >40°). This deconjugates the system, isolating the electronic density of the naphthalene ring from the pyridine ring.

    • Spectroscopic Signature: In

      
      H NMR, the H-2 and H-8 protons appear as distinct multiplets, often deshielded due to the anisotropic effect of the twisted carbonyl group.
      
  • 2-Naphthyl (The "Linear" Isomer):

    • Geometry: The C2 attachment allows for a linear arrangement with no significant steric clashes.

    • Consequence: The molecule can adopt a near-planar conformation, maximizing orbital overlap (conjugation) between the amide linker and the naphthalene system.

    • Spectroscopic Signature: Shows a more typical aromatic splitting pattern with significant downfield shifts for protons ortho to the amide due to resonance.

Physicochemical Comparison Table
FeatureN-(1-Naphthyl)isonicotinamideN-(2-Naphthyl)isonicotinamide
Topology Non-planar, "L-shaped"Planar, Linear
Steric Hindrance High (Peri-H interaction)Low
Lattice Energy Lower (Disrupted packing)Higher (Efficient

-stacking)
Solubility (DMSO) HigherLower
Melting Point Generally LowerGenerally Higher
Electronic Character Electronically decoupledExtended Conjugation

Synthetic Pathways

The synthesis of both isomers follows a nucleophilic acyl substitution mechanism. The choice of base and solvent is critical to prevent racemization (if chiral centers were present) or hydrolysis.

Reaction Mechanism

The reaction involves the attack of the naphthylamine nitrogen lone pair on the electrophilic carbonyl carbon of isonicotinoyl chloride.

Experimental Protocol: Amide Coupling

Reagents:

  • Isonicotinoyl chloride hydrochloride (1.0 eq)

  • 1-Naphthylamine (Isomer A) OR 2-Naphthylamine (Isomer B) (1.0 eq)

  • Triethylamine (TEA) or Pyridine (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of the respective naphthylamine in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Activation: Cool the solution to 0°C in an ice bath. Add 2.5 eq of TEA dropwise to scavenge the HCl byproduct.

  • Addition: Slowly add isonicotinoyl chloride (1.0 eq) portion-wise over 15 minutes. Critical: Exothermic reaction; control temperature < 5°C to minimize side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Wash with sat.

      
       (2x) to remove unreacted acid.
      
    • Wash with brine (1x).

    • Dry organic layer over

      
      .
      
  • Purification: Recrystallize from Ethanol/Water (2-naphthyl isomer usually precipitates faster) or purify via Flash Column Chromatography.

Visualization of Synthesis Pathway

SynthesisPath Start Isonicotinic Acid Activation Isonicotinoyl Chloride (Activated Electrophile) Start->Activation SOCl2, Reflux Product1 N-(1-Naphthyl)isonicotinamide (Twisted Isomer) Activation->Product1 + Reagent1 TEA, DCM, 0°C Product2 N-(2-Naphthyl)isonicotinamide (Planar Isomer) Activation->Product2 + Reagent2 TEA, DCM, 0°C Reagent1 1-Naphthylamine (Nucleophile A) Reagent2 2-Naphthylamine (Nucleophile B)

Figure 1: Divergent synthesis of naphthyl isonicotinamide isomers via acyl chloride activation.

Biological & Pharmacological Implications

Binding Pocket Fit (SAR)
  • 1-Naphthyl: Best suited for globular, wide binding pockets . The non-planar twist allows the naphthalene ring to occupy a hydrophobic sub-pocket perpendicular to the vector of the amide bond.

  • 2-Naphthyl: Best suited for narrow, channel-like pockets (e.g., DNA intercalation sites or kinase ATP-binding clefts). The linear geometry mimics the shape of biphenyl or purine systems.

Antitubercular Activity (Hydrazone Context)

In the context of Mycobacterium tuberculosis (TB) research, the hydrazone derivatives (Schiff bases formed from Isoniazid + Naphthaldehyde) show distinct profiles:

  • The 2-naphthyl derivatives often exhibit higher lipophilicity (LogP), facilitating penetration through the mycolic acid-rich cell wall of mycobacteria.

  • However, the 1-naphthyl derivatives can sometimes evade resistance mechanisms that rely on specific steric recognition by the KatG enzyme.

Metabolic Stability
  • Oxidation Sites: The 1-position is metabolically vulnerable. However, in the 1-naphthyl isomer, the C1 is blocked. Metabolic oxidation (by CYPs) typically occurs at the C4 position (para to the amide).

  • Conjugation: The 2-naphthyl isomer is more prone to Phase II conjugation reactions due to its accessible planar surface area.

Experimental Characterization Protocols

1H NMR Distinction

To validate the isomer identity, focus on the aromatic region (7.0–9.0 ppm).[1]

  • Protocol: Dissolve 10 mg of sample in

    
    . Acquire at 400 MHz or higher.
    
  • Diagnostic Signals:

    • 1-Naphthyl: Look for a doublet or multiplet at

      
       8.2–8.3 ppm corresponding to the H-2  proton, and a distinct signal for H-8  (peri-proton) which may be broadened.
      
    • 2-Naphthyl: Look for a distinct singlet at

      
       8.4–8.5 ppm corresponding to the H-1  proton (isolated between the amide and the ring fusion).
      
Crystal Engineering & Solubility

If developing a solid oral dosage form:

  • Solubility Test: Measure thermodynamic solubility in pH 6.8 buffer. The 1-naphthyl isomer typically shows 2-3x higher solubility due to lower lattice energy.

  • Powder X-Ray Diffraction (PXRD): The 2-naphthyl isomer will exhibit sharp, high-intensity peaks indicative of strong crystallinity (

    
    -stacking), whereas the 1-naphthyl isomer often shows broader peaks or amorphous content.
    

References

  • Structural Chemistry of Amides

    • Title: "Conformational analysis of N-substituted benzamides and rel
    • Source: Journal of Organic Chemistry.
    • Context: Explains the steric barrier to rot
    • URL:[Link]

  • Antitubercular Activity of Isoniazid Derivatives

    • Title: "Synthesis and antimycobacterial activity of new isonicotinoylhydrazones."[2]

    • Source: European Journal of Medicinal Chemistry.
    • Context: Comparative biological d
    • URL:[Link]

  • Crystal Engineering of Isomers

    • Title: "Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystalliz
    • Source: Crystal Growth & Design.
    • Context: Discussion on the packing modes of isonicotinamide deriv
    • URL:[Link]

  • IUPAC Nomenclature & Data

    • Title: "N-(1-naphthyl)isonicotinamide - PubChem Compound Summary."
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

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An In-Depth Technical Guide to 2-(Naphthalen-2-yl)isonicotinic Acid: A Core Biaryl Building Block for Scientific Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(naphthalen-2-yl)isonicotinic acid, a key biaryl building block for researchers, medicinal chemists, and materials scientists. We delve into its strategic importance, detailing a robust and validated synthesis protocol via Suzuki-Miyaura cross-coupling, thorough characterization methodologies, and its versatile applications in drug discovery and materials science. This document is designed to serve as a practical and authoritative resource, bridging fundamental chemical principles with field-proven applications.

Introduction: The Strategic Value of the Naphthyl-Pyridine Scaffold

In the landscape of modern chemical synthesis, the assembly of complex molecules hinges on the availability of versatile and well-characterized building blocks.[1] Biaryl scaffolds—structures containing two directly linked aromatic rings—are of paramount importance, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[2] 2-(Naphthalen-2-yl)isonicotinic acid represents a particularly valuable example of such a scaffold.

This molecule elegantly fuses two distinct and functionally significant aromatic systems:

  • The Naphthalene Core : A polycyclic aromatic hydrocarbon, naphthalene provides a rigid, extended, and lipophilic scaffold. This structural feature is highly sought after in medicinal chemistry for its ability to engage in π-stacking and hydrophobic interactions within biological targets.[3][4] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

  • The Isonicotinic Acid Moiety : As a pyridine-4-carboxylic acid, this portion of the molecule imparts critical functionality. The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metals, while the carboxylic acid serves as a versatile synthetic handle for derivatization, most commonly through amide bond formation.[6] The inclusion of the heteroaromatic pyridine ring can also modulate the physicochemical properties of the parent molecule, influencing solubility, metabolic stability, and pharmacokinetic profiles.

The strategic combination of these two motifs makes 2-(naphthalen-2-yl)isonicotinic acid a powerful starting point for creating libraries of diverse and complex molecules.

Synthesis and Purification: A Validated Suzuki-Miyaura Protocol

The most reliable and widely applicable method for constructing the C-C bond between the naphthalene and pyridine rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[7][8][9]

The general strategy involves coupling an ester of 2-chloroisonicotinic acid with naphthalen-2-ylboronic acid, followed by saponification to yield the target carboxylic acid. Using an ester protects the acidic proton of the carboxyl group, which would otherwise interfere with the basic conditions of the reaction.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

  • Reaction: Methyl 2-chloroisonicotinate + Naphthalen-2-ylboronic acid → Methyl 2-(naphthalen-2-yl)isonicotinate

  • Reagents & Materials:

    • Methyl 2-chloroisonicotinate (1.0 eq)

    • Naphthalen-2-ylboronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

    • 1,4-Dioxane (Anhydrous)

    • Water (Degassed)

    • Round-bottom flask, condenser, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add methyl 2-chloroisonicotinate, naphthalen-2-ylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

    • Evacuate and backfill the flask with inert gas three times to ensure the removal of all oxygen.

    • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 solvent ratio).

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure methyl 2-(naphthalen-2-yl)isonicotinate.

Step 2: Saponification

  • Reaction: Methyl 2-(naphthalen-2-yl)isonicotinate → 2-(Naphthalen-2-yl)isonicotinic acid

  • Reagents & Materials:

    • Methyl 2-(naphthalen-2-yl)isonicotinate (1.0 eq)

    • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-3.0 eq)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water

    • 1M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the ester in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).

    • Add LiOH or NaOH and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Remove the organic solvents (THF/MeOH) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 with 1M HCl.

    • A precipitate will form. Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the final product, 2-(naphthalen-2-yl)isonicotinic acid.

Causality and Self-Validation
  • Expertise & Causality : The choice of a palladium catalyst like Pd(dppf)Cl₂ is deliberate; the dppf ligand provides thermal stability and promotes the high catalytic activity needed for coupling with an electron-deficient heteroaryl chloride.[10] Anhydrous and oxygen-free conditions are critical because oxygen can deactivate the Pd(0) active species, halting the catalytic cycle.

  • Trustworthiness : This two-step protocol is a self-validating system. The successful isolation of the intermediate ester, confirmed by characterization, provides a checkpoint for reaction success before proceeding to the final deprotection step. The distinct physicochemical properties of the starting materials, intermediate, and final product (e.g., solubility and TLC mobility) allow for clear monitoring and validation of each transformation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Saponification SM1 Methyl 2-chloroisonicotinate Reagents1 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O, 90°C SM1->Reagents1 SM2 Naphthalen-2-ylboronic acid SM2->Reagents1 Intermediate Methyl 2-(naphthalen-2-yl)isonicotinate Reagents1->Intermediate C-C Bond Formation Workup1 Workup & Purification (Extraction, Chromatography) Intermediate->Workup1 Reagents2 LiOH THF/MeOH/H₂O Workup1->Reagents2 Purified Intermediate FinalProduct 2-(Naphthalen-2-yl)isonicotinic acid Reagents2->FinalProduct Hydrolysis Workup2 Acidification & Filtration FinalProduct->Workup2

Caption: Workflow for the synthesis of 2-(naphthalen-2-yl)isonicotinic acid.

Characterization and Data

Unambiguous structural confirmation is essential. A combination of spectroscopic techniques provides a robust validation of the final product's identity and purity.

PropertyData
Molecular Formula C₁₆H₁₁NO₂
Molecular Weight 249.27 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, hot alcohols
Melting Point >300 °C (sublimes)[6]
Spectroscopic Analysis
  • ¹H NMR Spectroscopy : The proton NMR spectrum will show characteristic signals in the aromatic region (typically 7.5-9.0 ppm) corresponding to the protons on both the naphthalene and pyridine rings. A broad singlet far downfield (>13 ppm) is indicative of the carboxylic acid proton (this signal will disappear upon D₂O exchange).

  • ¹³C NMR Spectroscopy : The carbon spectrum will display signals for all 16 carbons.[11] Key diagnostic peaks include the carbonyl carbon of the carboxylic acid (δ > 165 ppm) and a series of signals in the aromatic region (δ 120-150 ppm).[11]

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. In positive ion mode, the [M+H]⁺ ion would be observed at m/z 250.08. In negative ion mode, the [M-H]⁻ ion would be observed at m/z 248.07.

  • Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key absorbances include a broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid), a sharp C=O stretch at ~1700 cm⁻¹, and C=C/C=N aromatic stretches from ~1400-1600 cm⁻¹.

Applications as a Versatile Building Block

The true power of 2-(naphthalen-2-yl)isonicotinic acid lies in its utility as a scaffold for further molecular elaboration.

Medicinal Chemistry and Drug Discovery

The naphthalene scaffold is present in numerous approved drugs and clinical candidates, highlighting its privileged status in medicinal chemistry.[4] This building block allows for the systematic exploration of structure-activity relationships (SAR).

  • Amide Library Synthesis : The carboxylic acid is an ideal handle for coupling with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). This allows for the rapid generation of libraries of amides to probe interactions with biological targets. Naphthalene-based amides have shown promise as pan-Raf kinase inhibitors for melanoma.

  • Bioisosteric Replacement : The carboxylic acid can be converted into bioisosteres like tetrazoles, which can improve metabolic stability and cell permeability while maintaining the key acidic interaction.[12]

  • Scaffold for Targeted Therapies : The rigid biaryl structure is well-suited for designing inhibitors of enzymes such as kinases, proteases, and polymerases, where the naphthalene moiety can occupy hydrophobic pockets and the derivatized isonicotinic acid portion can form critical hydrogen bonds or other polar interactions.

Applications cluster_naphthalene Naphthalene Core cluster_acid Isonicotinic Acid Handle Core 2-(Naphthalen-2-yl)isonicotinic Acid Prop1 Lipophilicity Core->Prop1 Prop2 π-Stacking Core->Prop2 Prop3 Rigid Scaffold Core->Prop3 Func1 Amide Coupling (SAR Exploration) Core->Func1 Func2 H-Bond Acceptor (N) Core->Func2 Func3 Coordination Site Core->Func3

Caption: Key functional regions of the building block for molecular design.

Materials Science

The unique electronic and structural properties of the naphthyl-pyridine scaffold make it a valuable component in the design of functional materials.

  • Ligands for Metal-Organic Frameworks (MOFs) : The pyridine nitrogen and the carboxylate group are excellent coordination sites for metal ions. This allows the molecule to be used as a ditopic organic linker to construct porous MOFs with potential applications in gas storage, separation, and catalysis.

  • Emissive Materials : Naphthalene derivatives are known for their fluorescent properties and have been investigated as blue light-emitting materials in Organic Light-Emitting Diodes (OLEDs).[13] Further functionalization of this scaffold could lead to new materials with tailored photophysical properties.

Protocol in Action: Amide Coupling

To illustrate its use, here is a detailed protocol for a standard amide coupling reaction.

  • Reaction: 2-(Naphthalen-2-yl)isonicotinic acid + Benzylamine → N-benzyl-2-(naphthalen-2-yl)isonicotinamide

  • Reagents & Materials:

    • 2-(Naphthalen-2-yl)isonicotinic acid (1.0 eq)

    • Benzylamine (1.1 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 2-(naphthalen-2-yl)isonicotinic acid in anhydrous DMF in a dry flask under an inert atmosphere.

    • Add benzylamine, followed by DIPEA.

    • In a separate vial, dissolve HATU in a small amount of DMF. Add this solution to the reaction mixture dropwise at room temperature.

    • Stir the reaction for 2-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove residual DMF.

    • Dry the crude product. If necessary, purify further by recrystallization from ethanol or by column chromatography.

  • Causality : HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive acyl-pyridinium species, which is then readily attacked by the amine. DIPEA is a non-nucleophilic base used to mop up the acid formed during the reaction and ensure the amine nucleophile remains in its free base form.

Conclusion

2-(Naphthalen-2-yl)isonicotinic acid is more than just a chemical compound; it is a strategic asset for innovation. Its robust synthesis, well-defined structure, and dual-functionality make it an exemplary biaryl building block. For medicinal chemists, it offers a direct route to novel therapeutics by providing a privileged core with a versatile handle for SAR studies. For materials scientists, it is a foundational component for constructing advanced functional materials like MOFs and OLEDs. This guide provides the foundational knowledge and practical protocols to empower researchers to fully leverage the potential of this powerful molecular scaffold.

References

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Sources

Methodological & Application

Application Notes & Protocols: Leveraging 2-(Naphthalen-2-yl)isonicotinic Acid as a Versatile Linker for Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Design of Functional MOF Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[1][2] Their exceptional properties, including vast surface areas, tunable pore sizes, and adaptable chemical functionalities, make them prime candidates for a multitude of applications, from gas storage and catalysis to biomedical imaging and drug delivery.[3][4][5]

The heart of a MOF's function lies in its organic linker. The linker's geometry, length, and functional groups dictate the resulting framework's topology, porosity, and chemical properties.[6] A strategic linker design can imbue the MOF with specific capabilities, such as enhanced stability or selective guest interactions. This guide focuses on a linker of significant potential: 2-(Naphthalen-2-yl)isonicotinic acid .

This bifunctional linker is a sophisticated building block. The isonicotinic acid moiety provides a robust coordination site (a pyridine ring and a carboxylate group) known to form stable connections with various metal ions.[7][8][9] The naphthalene group, a large, rigid aromatic system, serves two critical purposes: it acts as a strut to build extended, porous structures and offers a broad surface for π-π stacking interactions, which can be pivotal for the high-capacity loading of aromatic drug molecules.[10][11] The strategic fusion of these two components allows for the synthesis of MOFs with potentially high thermal and chemical stability, significant porosity, and tailored host-guest properties, making them particularly attractive for drug development professionals.[12][13]

This document provides a comprehensive guide for researchers on synthesizing, characterizing, and utilizing MOFs based on the 2-(Naphthalen-2-yl)isonicotinic acid linker, with a specific focus on its application as a drug delivery vehicle.

Synthesis of a Zinc-Based Naphthalene-Isonicotinate MOF (Nap-MOF-Zn)

We will detail the synthesis of a model system, designated Nap-MOF-Zn, using a solvothermal method. This approach is widely used for producing high-quality, crystalline MOFs.[7] The causality behind this choice is that the elevated temperature and pressure facilitate the deprotonation of the carboxylic acid and promote the coordination reaction between the linker and the metal salt, leading to the self-assembly of the crystalline framework.

Synthesis Workflow Diagram

start_end start_end process process wash wash activate activate A Start: Reagent Preparation B Dissolve Linker & Metal Salt in DMF/EtOH Solution A->B C Add Modulator (e.g., Formic Acid) B->C Improves crystallinity D Seal in Teflon-lined Autoclave C->D E Solvothermal Synthesis (e.g., 120°C for 24h) D->E F Cool to Room Temp. & Isolate Crystals E->F G Wash with fresh DMF F->G Removes unreacted precursors H Solvent Exchange with Ethanol G->H Prepares for activation I Activate via Supercritical CO2 Drying or Gentle Heating Under Vacuum H->I Removes pore solvent J End: Activated Nap-MOF-Zn I->J

Caption: Solvothermal synthesis workflow for Nap-MOF-Zn.

Detailed Protocol: Solvothermal Synthesis

Materials:

  • 2-(Naphthalen-2-yl)isonicotinic acid (Linker)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol (EtOH) (Co-solvent/Wash)

  • Formic Acid (Modulator)

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • Reagent Preparation: In a 20 mL glass vial, combine 62.3 mg (0.25 mmol) of 2-(Naphthalen-2-yl)isonicotinic acid and 74.4 mg (0.25 mmol) of Zn(NO₃)₂·6H₂O.

    • Rationale: An equimolar ratio of linker to metal is a common starting point for MOF synthesis. The precise ratio may require optimization to achieve the desired phase.

  • Dissolution: Add a solvent mixture of 10 mL of DMF and 2 mL of Ethanol to the vial. Sonicate for 10 minutes to ensure complete dissolution.

    • Rationale: DMF is an excellent solvent for both the organic linker and the metal salt. Ethanol can act as a co-solvent to influence crystal growth.

  • Modulation (Optional but Recommended): Add 0.2 mL of formic acid to the solution.

    • Rationale: Formic acid acts as a modulator. It competes with the linker for coordination to the metal centers, which slows down the nucleation process. This often leads to larger, more well-defined crystals and can prevent the formation of less porous, thermodynamically favored phases.[14][15]

  • Reaction Setup: Transfer the solution to a 23 mL Teflon-lined autoclave. Seal the vessel tightly.

  • Heating: Place the autoclave in an isothermal oven and heat at 120°C for 24 hours.

    • Rationale: This temperature provides sufficient energy to drive the coordination reaction without decomposing the organic linker.[16] The reaction time allows for the slow growth of crystalline material.

  • Cooling and Isolation: After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. Isolate the resulting crystalline powder by decanting the mother liquor.

  • Washing: Wash the collected crystals by immersing them in 10 mL of fresh DMF for 12 hours, decanting and replenishing the DMF three times. This removes unreacted starting materials trapped within the pores.

  • Solvent Exchange: After the final DMF wash, decant the solvent and add 10 mL of ethanol. Let the crystals soak for 24 hours, replacing the ethanol at least three times.

    • Rationale: DMF has a high boiling point and can be difficult to remove. Exchanging it with a more volatile solvent like ethanol is a critical step before activation.[17]

  • Activation: The final step is to remove the solvent from the pores to make the internal surface area accessible. This is a critical step, as improper activation can lead to framework collapse.[17]

    • Method A (Recommended): Supercritical CO₂ Drying. This technique is gentle and highly effective for preserving the structure of delicate, high-porosity MOFs. It works by replacing the solvent with liquid CO₂, which is then brought to its supercritical state and slowly vented, avoiding the capillary forces that cause pore collapse.[17]

    • Method B (Alternative): Thermal Activation. Gently heat the ethanol-exchanged sample under a dynamic vacuum at a temperature below the framework's decomposition point (e.g., 80-100°C) for 12-24 hours. This must be done carefully, as rapid heating can damage the structure.

Physicochemical Characterization of Nap-MOF-Zn

Thorough characterization is essential to confirm the successful synthesis of the desired MOF, its phase purity, stability, and porosity.

Characterization Workflow Diagram

sample sample analysis analysis result result A Activated Nap-MOF-Zn Sample B Powder X-Ray Diffraction (PXRD) A->B C Fourier-Transform Infrared (FT-IR) Spectroscopy A->C D Thermogravimetric Analysis (TGA) A->D E N₂ Adsorption-Desorption (BET Analysis) A->E R1 Confirm Crystallinity & Phase Purity B->R1 R2 Verify Linker Incorporation & Metal Coordination C->R2 R3 Determine Thermal Stability & Solvent Content D->R3 R4 Calculate Surface Area & Pore Volume E->R4

Caption: Standard characterization workflow for a newly synthesized MOF.

Characterization Protocols & Expected Results
Technique Protocol Summary Causality & Interpretation of Expected Results
Powder X-Ray Diffraction (PXRD) Pack a small amount of the activated powder into a sample holder. Collect data over a 2θ range of 2-40°.Why: PXRD is the definitive method for confirming the crystallinity and phase purity of the MOF.[1] Expected Result: A unique pattern of sharp diffraction peaks indicates a well-ordered, crystalline material. The peak positions are a fingerprint of the MOF's crystal structure. Comparing the experimental pattern to a simulated pattern (if a single crystal structure is obtained) confirms the identity. The absence of broad humps indicates an amorphous phase is not present.
Fourier-Transform Infrared (FT-IR) Spectroscopy Mix a small amount of sample with KBr powder and press into a pellet, or use an ATR attachment. Collect a spectrum from 4000 to 400 cm⁻¹.Why: FT-IR confirms the presence of the organic linker within the framework and provides evidence of its coordination to the metal center.[1][18] Expected Result: Compare the spectrum of the MOF to that of the free linker. The characteristic C=O stretching band of the carboxylic acid (around 1700 cm⁻¹) should disappear or shift to lower wavenumbers (e.g., 1570-1650 cm⁻¹ and 1380-1420 cm⁻¹) corresponding to the symmetric and asymmetric stretches of the coordinated carboxylate group.[1] This shift is direct evidence of the linker binding to the zinc nodes.
Thermogravimetric Analysis (TGA) Place 5-10 mg of activated sample in an alumina pan. Heat under a nitrogen or air atmosphere from room temperature to ~600°C at a rate of 10°C/min.Why: TGA measures changes in mass as a function of temperature, revealing the MOF's thermal stability and decomposition profile.[10] Expected Result: An initial small weight loss below 150°C corresponds to the removal of residual solvent. A stable plateau follows, indicating the temperature range where the framework is intact. A sharp weight loss at higher temperatures (e.g., >350°C) signifies the decomposition of the organic linker and collapse of the framework. The final residual mass should correspond to the expected metal oxide (e.g., ZnO).
N₂ Adsorption-Desorption Isotherm (BET Analysis) Degas the activated sample under vacuum at ~100°C for several hours. Measure the N₂ adsorption and desorption isotherm at 77 K (liquid nitrogen temperature).Why: This analysis quantifies the porosity of the material.[6][19] Expected Result: A Type I or Type IV isotherm is typical for microporous or mesoporous materials, respectively. The Brunauer-Emmett-Teller (BET) model is applied to the data to calculate the specific surface area, which is expected to be high (e.g., >800 m²/g) for a naphthalene-based linker.[15] The total pore volume can also be determined from the isotherm.

Application in Drug Delivery: 5-Fluorouracil (5-FU) Loading & Release

The high surface area and aromatic character of Nap-MOF-Zn make it an excellent candidate for encapsulating anticancer drugs like 5-Fluorouracil (5-FU).[20] Drug loading can be achieved via a straightforward impregnation process, and release can be triggered by environmental stimuli, such as the lower pH found in tumor microenvironments.[20][21]

Drug Loading and Release Mechanism Diagram

cluster_0 Drug Loading (pH 7.4) cluster_1 Drug Release (Acidic pH, e.g., 5.5) A Activated Nap-MOF-Zn C Impregnation: Stirring for 24h A->C B 5-FU Drug Solution B->C D 5-FU@Nap-MOF-Zn C->D π-π stacking & pore confinement E 5-FU@Nap-MOF-Zn F Protonation of Linker & Metal-Ligand Bond Cleavage E->F H+ G Framework Decomposition F->G H Released 5-FU G->H

Caption: Proposed mechanism for drug loading and pH-responsive release.

Protocol: Drug Loading
  • Prepare Drug Solution: Prepare a 1 mg/mL solution of 5-Fluorouracil in a suitable solvent like methanol or a buffered aqueous solution.

  • Impregnation: Disperse 20 mg of activated Nap-MOF-Zn into 10 mL of the 5-FU solution.

  • Incubation: Stir the suspension at room temperature for 24 hours in the dark to allow the drug molecules to diffuse into the MOF pores.

    • Rationale: The large naphthalene surfaces within the MOF are expected to interact favorably with the aromatic 5-FU molecule via π-π stacking, leading to high loading efficiency.[4]

  • Isolation: Centrifuge the suspension to collect the solid 5-FU loaded MOF (5-FU@Nap-MOF-Zn).

  • Washing: Gently wash the collected solid with a small amount of fresh solvent to remove any drug molecules adsorbed only on the external surface.

  • Quantification: Measure the concentration of 5-FU remaining in the supernatant using UV-Vis spectroscopy at its λ_max. The amount of loaded drug is calculated by subtracting the amount of 5-FU in the supernatant from the initial amount.

Protocol: In Vitro Drug Release
  • Prepare Release Media: Prepare two buffer solutions: Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating physiological conditions) and an acetate buffer at pH 5.5 (simulating a tumor microenvironment).

  • Setup: Disperse a known amount of 5-FU@Nap-MOF-Zn (e.g., 10 mg) into 50 mL of each buffer solution in separate containers.

  • Incubation: Place the containers in a shaker bath at 37°C to simulate body temperature.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium. Immediately replenish with an equal volume of fresh buffer to maintain a constant volume.

  • Analysis: Centrifuge the collected aliquots to remove any suspended MOF particles. Measure the concentration of released 5-FU in the supernatant using UV-Vis spectroscopy.

  • Data Analysis: Calculate the cumulative percentage of drug released over time for both pH conditions.

Expected Performance Metrics
Parameter Definition Expected Outcome & Rationale
Drug Loading Capacity (DLC) (Mass of loaded drug / Mass of loaded MOF) x 100%High (>15 wt%): The large pore volume and aromatic nature of the naphthalene linker are expected to result in a high drug loading capacity.[20]
Encapsulation Efficiency (EE) (Mass of loaded drug / Initial mass of drug) x 100%High (>80%): Strong host-guest interactions (π-π stacking) should lead to efficient encapsulation of the drug from the solution.
Release Profile Cumulative drug release (%) vs. Time (h)pH-Responsive: A slow, minimal release at pH 7.4 is expected, indicating good stability. A significantly faster and more complete release at pH 5.5 should be observed. This is because the acidic environment protonates the carboxylate groups, weakening the metal-linker coordination bonds and leading to the gradual decomposition of the framework.[20][21]

Safety and Handling

  • Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Synthesis and handling of organic solvents (DMF, ethanol) should be performed in a well-ventilated fume hood.

  • The use of autoclaves requires proper training, as they operate under high pressure and temperature.

  • Anticancer drugs like 5-Fluorouracil are cytotoxic and should be handled with extreme care according to their specific safety data sheets (SDS).

References

  • Synthesis and Thio-Functionalization of Metal Organic Frameworks of Isonicotinate Ligands and Their Removal of Dye. (n.d.). AWS.
  • Synthesis, characterization and application of a zirconium-based MOF-808 functionalized with isonicotinic acid for fast and efficient solid phase extraction of uranium(VI)
  • Metal-organic frameworks: Drug delivery applications and future prospects. (n.d.). PMC.
  • Metal-Organic Frameworks in Systems of Drug Delivery: Review. (2023). Iranian Journal of Chemical Engineering (IJChE).
  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. (n.d.). PMC - NIH.
  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. (2022). PMC.
  • Synthesis, characterization, and catalytic activity of zinc-isonicotinic acid MOF. (n.d.). Request PDF.
  • Drug Delivery Applications of Metal-Organic Frameworks (MOFs). (n.d.).
  • Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. (2023). MDPI.
  • Stability of Metal-Organic Frameworks: Recent Advances and Future Trends. (2023). Sciforum.
  • Metal complexes of isonicotinic acid hydrazide. (n.d.). Indian Academy of Sciences.
  • Metal-organic frameworks: Drug delivery applications and future prospects. (2023). ADMET and DMPK - IAPC Journals.
  • Development of Zinc and Copper- carboxylate metal-organic frameworks (MOFs) as potential drug Carriers. (n.d.).
  • Synthesis and characterization of Co, Ni, Zr and Cu MOFs based on 1,4-naphthalenedicarboxylic acid linker for hydrogen gener
  • Combining Linker Design and Linker-Exchange Strategies for the Synthesis of a Stable Large-Pore Zr-Based Metal–Organic Framewo. (2018). Berkeley Global Science Institute.
  • Isonicotinic Acid-based Copper-MOF: An Exotic Redox Propertied Electrode Material For High Energy Asymmetric Supercapacitor. (n.d.). Preprints.org.
  • Design and Characterization of MOFs (Metal-Organic Frameworks)
  • Thermally stable metal–organic framework based iron 2,6-naphthalenedicarboxylic catalyst (Fe-NDC) for syngas conversion to olefin. (2025). PMC.
  • Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. (n.d.). PMC.
  • Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. (2023). MDPI.
  • The Stability of Metal–Organic Frameworks. (2018). Semantic Scholar.
  • Synthesis, crystal structure and optical property of two zinc metal organic frameworks constructed from isonicotinic acid. (2025).

Sources

Preparation of fluorescent probes using naphthalene-isonicotinic acid scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Preparation and Application of Fluorescent Probes Utilizing Naphthalene-Isonicotinic Acid Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic design of fluorescent probes is a cornerstone of modern chemical biology and materials science, enabling the sensitive and selective detection of a vast array of analytes. This guide details the synthesis, characterization, and application of fluorescent probes built upon a versatile and photophysically robust naphthalene-isonicotinic acid scaffold. Naphthalene derivatives are renowned for their intrinsic fluorescence, high quantum yields, and excellent photostability, making them ideal fluorophores.[1][2][3] When conjugated with an isonicotinic acid moiety, typically via a Schiff base linkage with isonicotinic hydrazide, the resulting scaffold combines the emissive properties of naphthalene with a potent metal-chelating and hydrogen-bonding domain.[4][5] This document provides a foundational understanding of the probe design, a detailed, field-tested protocol for the synthesis of a representative probe, comprehensive steps for its photophysical characterization, and a practical application protocol for the detection of metal ions, a common application for this class of sensors.[6][7]

Guiding Principles: The Chemistry of Sensing

The efficacy of a fluorescent probe hinges on the synergistic interplay between its components. The naphthalene-isonicotinic acid scaffold is a prime example of rational molecular design, where each part serves a distinct and crucial function.

The Naphthalene Fluorophore: A Stable Light Engine

The naphthalene core is a polycyclic aromatic hydrocarbon with a rigid, planar structure and an extensive π-conjugated electron system.[1][3] These features are responsible for its attractive photophysical properties:

  • Strong UV Absorbance: Naphthalene derivatives exhibit intense absorption bands, a result of π-π* electronic transitions.[2]

  • High Fluorescence Quantum Yield: The rigidity of the fused ring system minimizes non-radiative decay pathways (e.g., vibrational relaxation), leading to efficient light emission upon excitation.[1][3]

  • Excellent Photostability: The stable aromatic system imparts resistance to photochemical degradation (photobleaching), allowing for prolonged and repeated measurements.[1][8]

  • Environmental Sensitivity: The emission properties of naphthalene derivatives can be sensitive to solvent polarity and local environmental changes, a feature that can be harnessed for specific sensing applications.[8]

The Isonicotinic Acid Moiety: A Versatile Recognition Unit

Isonicotinic acid, and more commonly its hydrazide derivative (isonicotinic hydrazide), provides the crucial analyte recognition and signal transduction capabilities.

  • Chelation Site: The pyridine nitrogen and the hydrazide group create a powerful bidentate or tridentate chelation site for metal ions.[9]

  • Hydrogen Bonding: The amide and pyridine functionalities can act as hydrogen bond donors and acceptors, enabling interaction with various analytes.

  • Signal Transduction: The isonicotinic hydrazide is readily condensed with an aldehyde (such as 2-hydroxy-1-naphthaldehyde) to form a Schiff base (-C=N-). This imine bond is often central to the fluorescence modulation mechanism.[10]

Core Sensing Mechanisms

The binding of an analyte to the isonicotinic acid portion of the scaffold induces a change in the electronic properties of the entire molecule, which in turn modulates the fluorescence output of the naphthalene core. Common mechanisms include:

  • Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the probe may exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) or the isomerization of the C=N bond, which provide non-radiative decay pathways.[10] Upon binding a metal ion, the molecule's conformation becomes rigid, inhibiting these quenching processes and causing a significant "turn-on" of fluorescence.[7][11]

  • Photoinduced Electron Transfer (PET): A PET sensor consists of a fluorophore (naphthalene) linked to a receptor (the chelating site) that has a non-bonding electron pair (e.g., the imine nitrogen). In the "off" state, excitation of the fluorophore is followed by the transfer of an electron from the receptor's HOMO to the fluorophore's HOMO, quenching fluorescence. When the receptor binds a cation, the energy of its HOMO is lowered, making PET energetically unfavorable and restoring fluorescence.[7]

cluster_Probe Probe Molecule Fluorophore Naphthalene (Fluorophore) Linker Schiff Base Linker (-CH=N-) Fluorophore->Linker Receptor Isonicotinic Moiety (Receptor) Linker->Receptor Analyte Target Analyte (e.g., Metal Ion) Receptor->Analyte Binding Event Signal Change in Fluorescence Signal Analyte->Signal Induces caption Fig 1. Conceptual diagram of the probe's components.

Fig 1. Conceptual diagram of the probe's components.

Synthesis Protocol: Naphthalene-Isonicotinohydrazide Schiff Base Probe

This protocol describes the synthesis of a representative probe, (E)-N'-(2-hydroxy-1-naphthylmethylene)isonicotinohydrazide, a highly effective sensor for ions like Al³⁺ and Zn²⁺.[12] The synthesis is a straightforward two-step process: formation of the naphthaldehyde intermediate, followed by Schiff base condensation.

cluster_workflow Synthesis & Characterization Workflow start Start: 2-Naphthol step1 Step 1: Synthesis 2-Hydroxy-1-Naphthaldehyde start->step1 Duff Reaction or similar step2 Step 2: Schiff Base Condensation with Isonicotinic Hydrazide step1->step2 product Final Probe step2->product purify Purification (Recrystallization) product->purify char_struct Structural Characterization (NMR, FT-IR, MS) purify->char_struct char_photo Photophysical Characterization (UV-Vis, Fluorescence) purify->char_photo application Application Testing (Analyte Detection) char_photo->application caption Fig 2. Overall experimental workflow.

Fig 2. Overall experimental workflow.
Materials and Equipment
  • Reagents: 2-Hydroxy-1-naphthaldehyde, Isonicotinic hydrazide, Absolute Ethanol, Glacial Acetic Acid (catalytic amount), Chloroform, Hexane.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, Buchner funnel, filtration flask, melting point apparatus, rotary evaporator.

Step-by-Step Synthesis Procedure
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-1-naphthaldehyde (e.g., 1.72 g, 10 mmol) in 40 mL of absolute ethanol. Stir until fully dissolved.

  • Addition of Hydrazide: To this solution, add 1.0 equivalent of isonicotinic hydrazide (e.g., 1.37 g, 10 mmol).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring. Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Precipitation and Cooling: Upon completion, a yellow precipitate will have formed. Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to yield the crude Schiff base probe as a yellow solid.

Purification: Recrystallization
  • Rationale: Recrystallization is essential to remove impurities, ensuring that the observed photophysical properties are solely attributable to the probe.

  • Dissolve the crude product in a minimum amount of hot chloroform.

  • Slowly add hexane until the solution becomes slightly turbid.

  • Allow the solution to cool to room temperature, during which pure crystals of the probe should form.

  • Collect the purified crystals by vacuum filtration and dry them thoroughly.

  • Determine the melting point and calculate the yield.

Characterization and Quality Control Protocol

This self-validating process confirms the identity and purity of the synthesized probe and establishes its baseline photophysical properties.[13][14]

Structural Confirmation
  • ¹H NMR: Confirm the presence of the imine proton (-CH=N-) as a singlet typically around 8.5-9.5 ppm. Verify the aromatic protons from both the naphthalene and pyridine rings and the disappearance of the aldehyde proton from the starting material.

  • FT-IR: Look for the characteristic C=N (imine) stretching vibration around 1600-1630 cm⁻¹. Confirm the presence of N-H and O-H stretches.

  • Mass Spectrometry (ESI-MS): Verify the molecular weight of the synthesized probe by observing the molecular ion peak [M+H]⁺.

Photophysical Characterization
  • Rationale: This establishes the fundamental optical properties of the probe, which are essential for its use as a sensor.

  • Instrumentation: UV-Vis Spectrophotometer, Fluorescence Spectrofluorometer.

  • Procedure:

    • Prepare a stock solution of the purified probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO or a buffered aqueous-organic mixture like HEPES buffer in CH₃CN/H₂O).

    • UV-Vis Spectrum: Dilute the stock solution to a working concentration (e.g., 10 µM). Scan the absorbance from 250 nm to 600 nm to determine the maximum absorption wavelength (λ_abs_max).

    • Fluorescence Emission Spectrum: Using the same solution, excite the probe at its λ_abs_max. Scan the emission over a longer wavelength range (e.g., from λ_abs_max + 20 nm to 700 nm) to determine the maximum emission wavelength (λ_em_max).

    • Fluorescence Excitation Spectrum: Set the emission monochromator to λ_em_max and scan the excitation wavelength. The resulting spectrum should resemble the absorbance spectrum, confirming the identity of the emitting species.

    • Stokes Shift Calculation: Calculate the Stokes shift (in nm) as: Stokes Shift = λ_em_max - λ_abs_max. A larger Stokes shift is generally desirable to minimize self-absorption.[15][16]

Application Protocol: "Turn-On" Detection of Al³⁺ Ions

This protocol demonstrates the use of the synthesized probe for the selective detection of aluminum ions.[7][17]

cluster_mechanism Chelation-Enhanced Fluorescence (CHEF) Mechanism Probe_Off Probe Alone (Low Fluorescence) Quenching Non-Radiative Decay (e.g., C=N Isomerization) Probe_Off->Quenching Energy Loss Al3 Al³⁺ Probe_Off->Al3 Binds Probe_On Probe-Al³⁺ Complex (High Fluorescence) Probe_On->Probe_On Rigid Structure Inhibits Quenching Al3->Probe_On Forms Complex caption Fig 3. Mechanism of fluorescence turn-on.

Fig 3. Mechanism of fluorescence turn-on.
Reagents and Solutions
  • Probe Stock Solution: 1 mM of the purified probe in DMSO.

  • Buffer: 20 mM HEPES buffer, pH 6.3, in a 9:1 water/ethanol mixture (v/v).

  • Analyte Stock Solution: 1 mM solution of Al(NO₃)₃ in deionized water.

  • Interfering Ion Stock Solutions: 1 mM solutions of various metal salts (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) in deionized water.

Experimental Procedure: Titration
  • Prepare Blank: In a quartz cuvette, place 2 mL of the HEPES buffer. Add 2 µL of the probe stock solution to achieve a final concentration of 1 µM.

  • Measure Baseline: Record the fluorescence emission spectrum (excite at λ_abs_max). The initial fluorescence should be low.

  • Titration: Add incremental amounts of the Al³⁺ stock solution (e.g., 0.2, 0.4, 0.6... equivalents; 0.4 µL, 0.8 µL, etc.) to the cuvette.

  • Incubate and Measure: After each addition, mix gently and allow the solution to incubate for 2-3 minutes. Record the fluorescence emission spectrum.

  • Plot Data: Plot the fluorescence intensity at λ_em_max against the concentration of Al³⁺. A linear relationship should be observed at low concentrations, which then plateaus as the probe becomes saturated.

Selectivity (Interference) Experiment
  • Prepare a series of cuvettes, each containing 2 mL of buffer and 2 µL of the probe stock solution (1 µM).

  • To each cuvette, add a significant excess (e.g., 10 equivalents, 20 µL) of a different interfering metal ion stock solution. Record the fluorescence spectrum.

  • To a final cuvette, add 10 equivalents of the Al³⁺ solution and record the spectrum as a positive control.

  • The results should show a significant fluorescence enhancement only in the presence of Al³⁺, demonstrating the probe's selectivity.

Data Summary & Troubleshooting

Table 1: Representative Photophysical and Sensing Data
ParameterValueRationale & Significance
λ_abs_max ~360 nmWavelength of maximum light absorption for excitation.
λ_em_max ~475 nmWavelength of maximum fluorescence emission for detection.
Stokes Shift ~115 nmA large shift reduces interference between excitation and emission light.[15]
Analyte Al³⁺The target ion for this specific application protocol.[18]
Response Type Turn-OnFluorescence increases upon analyte binding (CHEF mechanism).[7]
Linear Range e.g., 0 - 10 µMConcentration range where fluorescence is proportional to analyte.
Detection Limit (LOD) e.g., ~50-100 nMThe lowest analyte concentration that can be reliably detected.
Optimal pH ~6.3pH at which the probe exhibits the best sensitivity and selectivity.[18]
Table 2: Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low Synthesis Yield Incomplete reaction; loss during transfer or purification.Increase reflux time; ensure catalyst is active. Minimize solvent use during recrystallization and transfers.
No Fluorescence Signal Probe degradation; incorrect solvent; instrument settings.Confirm probe integrity with NMR/MS. Test in different solvents (some probes are sensitive to polarity).[8] Verify excitation/emission wavelengths and detector gain.
Poor Selectivity Probe coordinates with multiple ions; buffer contamination.Redesign probe with a more specific binding pocket. Use high-purity, metal-free water and reagents for buffer preparation.
Signal Photobleaching High excitation intensity; prolonged exposure.Reduce laser/lamp power. Decrease exposure time or use a neutral density filter. Use an anti-fade reagent if compatible.[8]

Conclusion

The naphthalene-isonicotinic acid scaffold provides a powerful and adaptable platform for the development of high-performance fluorescent probes. Through a simple and robust Schiff base condensation, it is possible to create sensors with excellent photostability, high sensitivity, and tunable selectivity. The detailed protocols herein provide a comprehensive guide for researchers to synthesize, validate, and apply these probes for the detection of analytes such as metal ions, with broad potential applications in environmental monitoring, chemical analysis, and live-cell imaging.[6][18][19]

References

  • A protocol for preparing, characterizing and using three RNA-specific, live cell imaging probes: E36, E144 and F22. Nature Protocols. Available at: [Link]

  • Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. ProQuest. Available at: [Link]

  • A protocol for preparing, characterizing and using three RNA-specific, live cell imaging probes: E36, E144 and F22. Springer Nature Experiments. Available at: [Link]

  • Naphthalene-based fluorophores: Synthesis characterization, and photophysical properties. Journal of Luminescence. Available at: [Link]

  • Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. ResearchGate. Available at: [Link]

  • Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. PubMed. Available at: [Link]

  • A protocol for preparing, characterizing and using three RNA-specific, live cell imaging probes: E36, E144 and F22. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents. Iraqi National Journal of Chemistry. Available at: [Link]

  • New application of fluorescent organotin compounds derived from Schiff bases: synthesis, X-ray structures, photophysical properties, cytotoxicity and fluorescent bioimaging. Journal of Materials Chemistry B. Available at: [Link]

  • DESIGN, SYNTHESIS AND CHARACTERIZATION OF FLUORESCENT PROBES BASED ON SCHIFF BASES. Academia.edu. Available at: [Link]

  • A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. Analyst. Available at: [Link]

  • A new fluorescent probe for neutral to alkaline pH and imaging application in live cells. Springer. Available at: [Link]

  • Rhodamine‐Isonicotinic Hydrazide Analogue: A Selective Fluorescent Chemosensor for the Nanomolar Detection of Picric Acid in Aqueous Media. ResearchGate. Available at: [Link]

  • A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism. PubMed. Available at: [Link]

  • Amino acid and acetone fluorescence sensors based on a stable light-emitting Cd(II) metal-organic framework with derivatives of isonicotinic acid. ResearchGate. Available at: [Link]

  • Synthesis, Structure, and Properties of a novel Naphthalene- derived Fluorescent Probe for the Detection of Zn2+. SSRN. Available at: [Link]

  • A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging. RSC Advances. Available at: [Link]

  • Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. Ejournal. Available at: [Link]

  • Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. MDPI. Available at: [Link]

  • A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging. PubMed Central. Available at: [Link]

  • Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PubMed Central. Available at: [Link]

  • An isonicotinohydrazide based fluorescence sensor for detection of Zn2+ in biological systems: Experimental and theoretical studies along with cell imagine. ResearchGate. Available at: [Link]

  • A guide to small fluorescent probes for single-molecule biophysics. AIP Publishing. Available at: [Link]

  • Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging. Organic & Biomolecular Chemistry. Available at: [Link]

  • An easily synthesizable naphthalene-based sensing platform for Al3+ and Zn2+ ions: theoretical insights and live cells imaging. Analytical Methods. Available at: [Link]

  • A fluorescent and colorimetric probe based on naphthalene diimide and its high sensitivity towards copper ions when used as test strips. RSC Advances. Available at: [Link]

  • Fluorescence Naphthalene Cationic Schiff Base Reusable Paper as a Sensitive and Selective for Heavy Metals Cations Sensor: RSM, Optimization, and DFT Modelling. PubMed Central. Available at: [Link]

  • Experimental and Theoretical studies on Naphthalene based fluorophores: Applications in detection of Al3+ ions in water, soil, food and live cells. ResearchGate. Available at: [Link]

  • Tripodal naphthalene mono imide chemosensor for detection of metal ions. Digital Commons at St. Mary's University. Available at: [Link]

  • A High Affinity Fluorescent Catecholamine Sensor: Application to Monitoring Norepinephrine Exocytosis. PubMed Central. Available at: [Link]

  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. MDPI. Available at: [Link]

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Hydrolysis of methyl 2-(naphthalen-2-yl)isonicotinate procedure

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocol for the Hydrolysis of Methyl 2-(naphthalen-2-yl)isonicotinate

Introduction & Strategic Context

The hydrolysis of methyl 2-(naphthalen-2-yl)isonicotinate is a critical transformation in the synthesis of pharmaceutical intermediates, particularly for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other heterocyclic drug candidates.

While ester hydrolysis is a fundamental organic transformation, this specific substrate presents a unique "solubility-reactivity paradox":

  • Lipophilicity: The naphthalene moiety renders the starting material highly hydrophobic, necessitating organic co-solvents (THF or Dioxane) rather than standard alcoholic media.

  • Amphoteric Nature: The product, 2-(naphthalen-2-yl)isonicotinic acid , contains a basic pyridine nitrogen and an acidic carboxyl group. This creates a zwitterionic character that complicates isolation. Standard liquid-liquid extraction often fails due to the product's poor solubility in both organic and aqueous phases at the isoelectric point.

This guide provides a robust, scalable protocol using a Lithium Hydroxide (LiOH) / Tetrahydrofuran (THF) system, optimized to ensure complete solubilization of the starting material and high-purity precipitation of the product without chromatography.

Mechanistic Insight & Reaction Design

The reaction proceeds via a B


2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).
  • Electronic Activation: The pyridine ring is electron-deficient, making the C-4 ester carbonyl highly electrophilic. This allows the reaction to proceed rapidly under mild conditions compared to electron-rich benzoates.

  • Solvent System (THF/Water): Methanol is often avoided here because the starting ester is poorly soluble in cold methanol, leading to heterogeneous slurries and incomplete conversion. THF solubilizes the naphthalene core, while water dissolves the LiOH.

  • The Isoelectric Trap: Upon acidification, the product forms a zwitterion. The pH must be carefully adjusted to the isoelectric point (pI ~3.5–4.5) to minimize solubility and maximize precipitation yield.

Visualizing the Reaction Pathway

ReactionMechanism Substrate Methyl 2-(naphthalen-2-yl) isonicotinate OH_Attack Nucleophilic Attack (OH-) Substrate->OH_Attack THF/H2O Solvation Intermediate Tetrahedral Intermediate OH_Attack->Intermediate Carboxylate Lithium Carboxylate Salt Intermediate->Carboxylate - MeOH Acidification Acidification (HCl to pH 3-4) Carboxylate->Acidification Product 2-(naphthalen-2-yl) isonicotinic acid (Precipitate) Acidification->Product Isoelectric Precipitation

Figure 1: Mechanistic pathway highlighting the transition from lipophilic ester to water-soluble carboxylate, and finally to the insoluble zwitterionic acid.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
Methyl 2-(naphthalen-2-yl)isonicotinate1.0Substrate>98% HPLC
Lithium Hydroxide Monohydrate (LiOH·H₂O)2.5ReagentReagent Grade
Tetrahydrofuran (THF)10 volSolventHPLC Grade
Water (Deionized)5 volCo-solventType II
1N Hydrochloric Acid (HCl)As req.NeutralizationStandardized
Step-by-Step Procedure

Step 1: Solubilization

  • Charge a round-bottom flask with Methyl 2-(naphthalen-2-yl)isonicotinate (1.0 equiv).

  • Add THF (10 volumes relative to mass, e.g., 10 mL for 1 g).

  • Stir at room temperature (20–25°C) until a clear, homogeneous solution is observed. Note: If solids persist, warm gently to 35°C.

Step 2: Saponification

  • Dissolve LiOH·H₂O (2.5 equiv) in Water (5 volumes).

  • Add the aqueous LiOH solution dropwise to the THF solution under vigorous stirring.

  • The mixture may turn slightly cloudy initially but should clarify or form a fine suspension.

  • Stir at Room Temperature for 2–4 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexanes) or HPLC. The starting material spot (high Rf) should disappear, and a baseline spot (carboxylate) should appear.

Step 3: Work-up & Isolation (Critical)

  • Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove the majority of THF. Caution: Do not distill to dryness; leave the aqueous slurry.

  • Dilution: Add water (10 volumes) to the residue. The lithium salt of the product should be soluble. If insoluble impurities (unreacted starting material) are present, filter them off now.

  • Acidification: Cool the aqueous solution to 0–5°C in an ice bath.

  • Slowly add 1N HCl dropwise while monitoring pH.

  • Target pH: Adjust pH to 3.0 – 4.0 .

    • Observation: A thick white to off-white precipitate will form. This is the free acid.[1]

    • Warning: Do not acidify below pH 2.0, or the pyridine ring will protonate, forming the soluble hydrochloride salt (

      
      ), causing yield loss.
      

Step 4: Purification

  • Stir the slurry at 0–5°C for 30 minutes to ensure complete precipitation (aging).

  • Filter the solid using a Buchner funnel.

  • Wash the cake with Cold Water (3 x 2 volumes) to remove LiCl salts.

  • Wash with a small amount of Cold Acetone (1 x 1 volume) to remove trace organic impurities (optional, only if purity is critical).

  • Dry in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: Dissolve Ester in THF AddBase Add aq. LiOH (Stir 2-4h @ RT) Start->AddBase Check QC: TLC/HPLC Complete? AddBase->Check Check->AddBase No (Heat to 40°C) Evap Evaporate THF (Retain Aqueous Phase) Check->Evap Yes Acidify Acidify to pH 3-4 (Precipitate forms) Evap->Acidify Filter Filter & Wash (Water) Acidify->Filter Dry Dry @ 50°C Final Product Filter->Dry

Figure 2: Operational workflow emphasizing the critical solvent removal and pH adjustment steps.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Steric bulk of naphthalene or poor solubility.Warm reaction to 50°C. Ensure THF is used, not MeOH.
Low Yield (No Precipitate) pH is too low (<2) or too high (>6).Re-adjust pH to exactly 3.5. If product is protonated (pH < 2), add dilute NaOH to bring it back to pI.
Sticky/Gummy Solid Impurities trapped during rapid precipitation."Digest" the solid: Heat the aqueous slurry to 60°C for 30 mins, then cool slowly to RT before filtering.
Product contains Salts Insufficient washing.Reslurry the wet cake in water, stir for 15 mins, and refilter. Check filtrate for chloride (AgNO3 test).

References

  • Selleck Chemicals. Isonicotinic acid: Properties and Solubility Data. (General reference for isonicotinic acid zwitterionic behavior and solubility).

  • BenchChem. Synthesis of Naphthalene Derivatives for Drug Discovery. (Protocols for handling lipophilic naphthalene esters).

  • Google Patents. WO2006048172A1 - Process for preparation of isonicotinic acid derivatives. (Industrial procedures for pyridine carboxylate hydrolysis).

  • Organic Chemistry Portal. Hydrolysis of Esters: General Procedures. (Base-catalyzed hydrolysis mechanisms).

  • Lam, Y.P., et al. Zwitterion-Catalyzed Isomerization.[2] J. Org.[2] Chem., 2021.[2][3][4][5][6] (Reference for zwitterionic character of pyridine acids).

Sources

Application Notes and Protocols for 2-(Naphthalen-2-yl)isonicotinic Acid Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Promise of 2-(Naphthalen-2-yl)isonicotinic Acid in Crystal Engineering

In the field of coordination chemistry and materials science, the design of organic ligands is the cornerstone of creating novel metal-organic frameworks (MOFs) and coordination polymers with tailored functionalities. The ligand, 2-(naphthalen-2-yl)isonicotinic acid, presents a compelling scaffold for the construction of such materials. It uniquely combines the N-heterocyclic coordination site of the isonicotinic acid moiety with the extended polyaromatic system of the naphthalene group. This bifunctional nature allows for the formation of robust, multidimensional networks with potential applications in gas storage, catalysis, and luminescence.

The pyridine nitrogen of the isonicotinic acid provides a well-defined, directional coordination site for metal ions, while the carboxylate group offers versatile binding modes (monodentate, bidentate chelating, or bridging). The appended naphthalene unit introduces several key features: it increases the structural rigidity and steric bulk of the ligand, influencing the resulting framework topology; its extended π-system can facilitate interesting photophysical properties, such as luminescence; and the larger surface area of the naphthalene group can enhance van der Waals interactions within the framework, potentially leading to improved gas sorption capabilities.

While the coordination chemistry of isonicotinic acid and its simpler derivatives is well-established, the specific use of 2-(naphthalen-2-yl)isonicotinic acid as a ligand is an emerging area of interest. This guide provides a comprehensive overview of the synthesis of this ligand, its coordination to metal centers, and detailed protocols for the development and characterization of resulting coordination polymers. The information herein is grounded in established principles of coordination chemistry and draws upon data from closely related molecular systems to provide a predictive and practical framework for researchers.

Part 1: Synthesis of 2-(Naphthalen-2-yl)isonicotinic Acid

The synthesis of 2-(naphthalen-2-yl)isonicotinic acid can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its high efficiency and tolerance of various functional groups.[1] The general principle involves the coupling of an organoboron compound with an organohalide.[2]

Reaction Principle: The Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

  • Transmetalation: The organoboron species transfers its organic group to the palladium complex.

  • Reductive Elimination: The coupled product is formed, and the palladium(0) catalyst is regenerated.[3]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R-B(OR)2) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate Ar-Pd(II)-R Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Coupled_Product Ar-R Reductive_Elimination->Coupled_Product

Caption: General Mechanism of the Suzuki Coupling Reaction.

Experimental Protocol: Synthesis of 2-(Naphthalen-2-yl)isonicotinic Acid

This protocol is based on established methodologies for the Suzuki coupling of 2-bromopyridine derivatives.[1]

Materials:

  • 2-Bromoisonicotinic acid

  • Naphthalene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-bromoisonicotinic acid (1.0 eq), naphthalene-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 10 mL of 1,4-dioxane.

  • Degassing: Purge the reaction flask with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water (to a concentration of 0.1 M with respect to 2-bromoisonicotinic acid) to the reaction flask.

  • Catalyst Addition: Add the catalyst solution to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and transfer to a separatory funnel.

    • Wash with ethyl acetate to remove non-polar impurities.

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4. The product should precipitate as a solid.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold diethyl ether.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(naphthalen-2-yl)isonicotinic acid.

Characterization:

  • ¹H and ¹³C NMR: Confirm the structure of the synthesized ligand.

  • Mass Spectrometry: Determine the molecular weight.

  • FT-IR Spectroscopy: Identify characteristic functional group vibrations (e.g., C=O, C=N).

Part 2: Synthesis of Coordination Polymers

The 2-(naphthalen-2-yl)isonicotinic acid ligand can be used to synthesize a variety of coordination polymers through reactions with different metal salts. The choice of metal ion and reaction conditions (e.g., solvent, temperature, pH) will significantly influence the final structure and properties of the material.[4] Solvothermal synthesis is a common and effective method for obtaining crystalline MOFs.[5]

General Protocol: Solvothermal Synthesis of a [M(2-naphthalen-2-yl-isonicotinate)ₓ] Coordination Polymer

Materials:

  • 2-(Naphthalen-2-yl)isonicotinic acid

  • A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Tb(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Reactant Preparation: In a 20 mL glass vial, dissolve 2-(naphthalen-2-yl)isonicotinic acid (1.0 eq) and the chosen metal salt (0.5-1.0 eq) in a solvent mixture, typically DMF and ethanol in a 1:1 to 3:1 ratio.

  • Sealing: Cap the vial tightly.

  • Heating: Place the vial in a programmable oven and heat to a temperature between 80 °C and 150 °C for 24 to 72 hours. The optimal temperature and time will depend on the specific metal and desired crystal formation.

  • Cooling: Allow the oven to cool slowly to room temperature.

  • Isolation:

    • Carefully decant the mother liquor.

    • Wash the resulting crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Activation: To remove solvent molecules from the pores of the framework, the crystals can be solvent-exchanged with a more volatile solvent (e.g., acetone or chloroform) and then heated under vacuum.[5]

Diagram of a General MOF Synthesis Workflow:

MOF_Synthesis_Workflow Start Start Reactants Dissolve Ligand and Metal Salt in Solvent Start->Reactants Solvothermal_Reaction Seal and Heat (80-150 °C, 24-72 h) Reactants->Solvothermal_Reaction Crystallization Slow Cooling and Crystal Formation Solvothermal_Reaction->Crystallization Isolation Isolate and Wash Crystals Crystallization->Isolation Activation Solvent Exchange and Heating under Vacuum Isolation->Activation Characterization Characterize MOF (PXRD, TGA, etc.) Activation->Characterization End Crystalline MOF Characterization->End

Caption: A generalized workflow for the solvothermal synthesis of a Metal-Organic Framework.

Part 3: Potential Applications and Protocols

The unique structural features of coordination polymers derived from 2-(naphthalen-2-yl)isonicotinic acid suggest a range of potential applications.

Application 1: Luminescent Sensing

The incorporation of lanthanide ions, such as Eu³⁺ or Tb³⁺, into the framework can lead to highly luminescent materials. The naphthalene moiety of the ligand can act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits its characteristic sharp and long-lived luminescence.[6][7] This property can be exploited for chemical sensing, where the presence of certain analytes can quench or enhance the luminescence.[8]

Protocol: Evaluation of Luminescent Properties

  • Sample Preparation: Prepare a suspension of the activated lanthanide-based MOF in a suitable solvent (e.g., ethanol).

  • Spectroscopic Measurements:

    • Record the excitation spectrum by monitoring the most intense emission peak of the lanthanide ion while scanning the excitation wavelength.

    • Record the emission spectrum by exciting the sample at the wavelength of maximum absorption determined from the excitation spectrum.

  • Quantum Yield Determination: Measure the luminescence quantum yield relative to a known standard.

  • Sensing Studies:

    • To the MOF suspension, add small aliquots of a solution of the analyte of interest.

    • Record the emission spectrum after each addition to observe any changes in luminescence intensity.

Application 2: Gas Sorption and Storage

The high surface area and porous nature of MOFs make them excellent candidates for gas storage and separation.[9] The naphthalene groups in the framework can enhance the affinity for certain gases through π-π interactions.[10][11]

Protocol: Gas Sorption Analysis

  • Sample Activation: Activate a known mass of the MOF sample by heating under high vacuum to remove all guest molecules.

  • Isotherm Measurement:

    • Transfer the activated sample to a gas sorption analyzer.

    • Measure the amount of gas (e.g., H₂, CO₂, CH₄) adsorbed by the sample at a constant temperature (e.g., 77 K for H₂, 273 K or 298 K for CO₂ and CH₄) over a range of pressures.

  • Data Analysis:

    • Plot the amount of gas adsorbed versus pressure to generate the adsorption isotherm.

    • Calculate the surface area (e.g., using the Brunauer-Emmett-Teller (BET) method) and pore volume from the isotherm data.

Application 3: Heterogeneous Catalysis

Coordination complexes with ligands similar to 2-(naphthalen-2-yl)isonicotinic acid have shown catalytic activity. For instance, palladium complexes with N-aryl picolinamide ligands are effective in cross-coupling reactions.[12] MOFs can serve as robust heterogeneous catalysts, offering the advantages of easy separation and recyclability.

Protocol: Evaluation of Catalytic Activity in a Cross-Coupling Reaction

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), the coupling partner (e.g., a boronic acid, 1.2 eq), a base (e.g., K₂CO₃, 2.0 eq), and the MOF catalyst (1-5 mol%).

  • Reaction: Add a suitable solvent, and heat the mixture with stirring for a specified time.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Catalyst Recovery: After the reaction is complete, separate the MOF catalyst by filtration or centrifugation.

  • Product Analysis: Analyze the reaction mixture to determine the yield of the desired product.

  • Recyclability Test: Wash the recovered catalyst with a suitable solvent, dry it, and reuse it in a subsequent reaction to assess its stability and reusability.

Data Presentation

Table 1: Representative Analytical Data for 2-(Naphthalen-2-yl)isonicotinic Acid

PropertyExpected Value/Observation
Appearance White to off-white solid
Molecular Formula C₁₆H₁₁NO₂
Molecular Weight 249.27 g/mol
¹H NMR (DMSO-d₆) Aromatic protons in the range of 7.5-8.5 ppm
¹³C NMR (DMSO-d₆) Carboxylic acid carbon around 165-170 ppm
FT-IR (cm⁻¹) ~1700 (C=O stretch), ~1600 (C=N stretch)

Conclusion and Future Outlook

The 2-(naphthalen-2-yl)isonicotinic acid ligand holds significant potential for the development of novel coordination polymers with diverse functionalities. Its synthesis via robust cross-coupling methods is straightforward, and its incorporation into metal-organic frameworks can be achieved through established solvothermal techniques. The resulting materials are promising candidates for applications in luminescent sensing, gas storage, and heterogeneous catalysis. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the rich coordination chemistry of this versatile ligand and to unlock the full potential of its derived materials. Further research into the synthesis of a wider range of metal complexes and a more detailed investigation of their structure-property relationships will undoubtedly lead to the discovery of new and exciting applications.

References

Sources

Application Note: Functionalization of the Naphthalene Ring in Isonicotinic Acid Derivatives

[1][2]

Abstract & Strategic Overview

The fusion of isonicotinic acid (INA) scaffolds with naphthalene moieties represents a critical structural motif in antitubercular drug discovery (specifically targeting Mycobacterium tuberculosis enoyl-ACP reductase, InhA) and oncology. While the isonicotinic core provides essential hydrogen-bonding capability and metabolic stability (via the pyridine nitrogen), the naphthalene ring introduces necessary lipophilicity (


However, the chemical functionalization of the naphthalene ring within this hybrid scaffold presents distinct challenges:

  • Regiocontrol: Naphthalene has two non-equivalent positions (

    
     and 
    
    
    ), and electrophilic substitution is often prone to isomeric mixtures.
  • Solubility: The flat, rigid naphthalene core often leads to poor solubility in polar organic solvents, complicating late-stage functionalization (LSF).

  • Directing Group Limitations: Unlike picolinamide (2-pyridine), isonicotinamide (4-pyridine) lacks the "bite angle" for bidentate chelation, making metal-catalyzed C-H activation more challenging.

This guide details three validated protocols to overcome these barriers, transitioning from classical pre-functionalization to modern late-stage C-H activation.

Strategic Workflow

The following diagram illustrates the decision matrix for synthesizing these derivatives based on the desired substitution pattern.

GStartTarget DesignPathAPath A: Pre-Functionalization(High Reliability)Start->PathADefined SubstituentsPathBPath B: Late-Stage C-H Activation(High Diversity)Start->PathBLibrary GenerationPathCPath C: Hydrazone Linkage(Bioactive/TB Specific)Start->PathCProdrug/Schiff BaseStepA1Regioselective EAS(Bromination/Nitration)PathA->StepA1StepB1Amide Scaffold SynthesisPathB->StepB1StepC1Condensation(EtOH/Reflux)PathC->StepC1StepA2Amide Coupling(HATU/SOCl2)StepA1->StepA2FinalPurification & Screening(HPLC/MIC)StepA2->FinalStepB2Pd-CatalyzedOrtho-ArylationStepB1->StepB2StepB2->FinalStepC1->Final

Figure 1: Strategic decision tree for accessing functionalized naphthalene-isonicotinic acid hybrids.

Critical Analysis of Chemical Reactivity

The "Solubility Trap"

Researchers often underestimate the insolubility of

  • Observation: Reaction mixtures in DCM or Et₂O often turn into thick slurries, stalling kinetics.

  • Solution: Use DMF or DMAc (Dimethylacetamide) as the primary solvent for coupling. For workup, avoid direct extraction; instead, precipitate the product by pouring the DMF reaction mixture into ice-water (1:10 ratio).

The Directing Group (DG) Nuance

In C-H activation, the position of the pyridine nitrogen is crucial.

  • Picolinamide (2-position): Excellent bidentate DG.[1]

  • Isonicotinamide (4-position): The nitrogen is too far to chelate the metal center involved in C-H activation of the naphthalene ring.

  • Implication: You must rely on the amide oxygen (weak coordination) or the amide nitrogen (if deprotonated) to direct Palladium. This requires harsher conditions (higher temperature, stronger oxidants) compared to picolinamide systems.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Amide Coupling)

Use this protocol to build the core

Reagents: Isonicotinic acid (1.0 eq), 1-Naphthylamine (1.1 eq), HATU (1.2 eq), DIPEA (2.5 eq), DMF (anhydrous).

  • Activation: Charge a flame-dried RBF with isonicotinic acid (5.0 mmol) and HATU (6.0 mmol). Add anhydrous DMF (20 mL) and DIPEA (12.5 mmol). Stir at RT for 15 min under N₂. Solution should turn yellow.

  • Addition: Add 1-naphthylamine (5.5 mmol) in one portion.

  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (10% MeOH in DCM).

    • Expert Tip: If the amine is electron-deficient (e.g., nitro-substituted naphthalene), increase temp to 80°C and time to 12h.

  • Workup (The "Crash-Out" Method): Pour the reaction mixture slowly into 200 mL of vigorously stirred ice-water. A fine precipitate will form.

  • Filtration: Filter the solid, wash with water (3x) and cold diethyl ether (2x) to remove residual DMF.

  • Yield: Typically 85-92%.

Protocol B: Regioselective C4-Bromination (Pre-Functionalization)

Use this when you need a handle for Suzuki couplings at the C4 position of the naphthalene ring.

Concept: The amine group on 1-naphthylamine strongly activates the C4 (para) position. Bromination must occur before coupling to isonicotinic acid, as the amide bond deactivates the ring.

  • Dissolution: Dissolve 1-naphthylamine (10 mmol) in DMF (15 mL).

  • Bromination: Add NBS (N-Bromosuccinimide, 1.05 eq) solution in DMF dropwise at 0°C over 30 mins.

    • Critical: Keep dark. Light promotes radical side reactions (benzylic bromination if alkyl groups are present).

  • Quench: Pour into water. Extract with EtOAc.

  • Coupling: Proceed with Protocol A using the 4-bromo-1-naphthylamine.

Protocol C: Pd-Catalyzed Late-Stage Ortho-Arylation

Advanced protocol for functionalizing the C2 position of the naphthalene ring using the amide as a monodentate directing group.

Mechanism: Pd(II)/Pd(IV) catalytic cycle. The amide oxygen coordinates to Pd, placing the metal at the ortho (C2) position of the naphthalene ring.

Reagents:

  • Substrate:

    
    -(naphthalen-1-yl)isonicotinamide (0.5 mmol)
    
  • Coupling Partner: Aryl Iodide (2.0 eq)

  • Catalyst: Pd(OAc)₂ (10 mol%)[2]

  • Additives: AgOAc (2.0 eq) - Acts as halide scavenger and oxidant.

  • Solvent: Trifluoroethanol (TFE) - Crucial for C-H activation.

Step-by-Step:

  • Setup: In a screw-cap pressure vial, combine the substrate, Aryl Iodide, Pd(OAc)₂, and AgOAc.

  • Solvent: Add TFE (5 mL). TFE is non-coordinating and stabilizes the cationic Pd species.

  • Heating: Seal and heat to 110°C for 18 hours.

    • Safety: Use a blast shield. TFE builds pressure.

  • Filtration: Cool to RT. Filter through a Celite pad to remove AgI and Pd black. Wash with DCM.

  • Purification: Concentrate and purify via Flash Chromatography (Gradient: 0-5% MeOH in DCM).

Quantitative Data & Validation

Analytical Characterization Table

Comparison of key spectral features for validation.

Compound1H NMR Diagnostic Shift (DMSO-d6)MS (ESI+) m/zSolubility (mg/mL in DMSO)
Isonicotinic Acid

8.7 (d, 2H, Py-H)
124.1>50
1-Naphthylamine

6.8 (d, 1H, C2-H)
144.2>100
Hybrid Scaffold

10.8 (s, 1H, NH );

8.8 (d, Py-H)
249.3~5-10 (Poor)
C4-Bromo Hybrid Loss of C4-H signal; C3-H doublet shifts327.2< 5
Mechanistic Visualization: C-H Activation Cycle

The following diagram details the catalytic cycle for Protocol C, highlighting the role of the amide directing group.

CH_ActivationPd_OAcPd(OAc)2(Active Catalyst)CoordinationCoordination(Amide O-bound)Pd_OAc->Coordination+ SubstrateCMDC-H Activation(CMD Mechanism)Coordination->CMD- HOAcPalladacyclePalladacycleIntermediateCMD->PalladacycleOrtho-PalladationOx_AddOxidative Addition(Ar-I + AgOAc)Palladacycle->Ox_Add+ Ar-I / Ag+Red_ElimReductive Elimination(Product Release)Ox_Add->Red_ElimC-C Bond FormationRed_Elim->Pd_OAcRegeneration

Figure 2: Proposed catalytic cycle for the Pd(II)-catalyzed ortho-arylation of naphthalene isonicotinamides via Concerted Metalation-Deprotonation (CMD).

References

  • BenchChem. (2025).[3][4][5][6] Application Notes: Functionalization of the Naphthalene Ring in 3-(Naphthalen-1-yl)propan-1-amine. Retrieved from

  • Prévost, S., et al. (2020).[7] Regioselective C−H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. ChemPlusChem, 85(3), 476-486.[7]

  • Sriram, D., et al. (2009). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21, 1451–1470.[8]

  • Zhang, Y., et al. (2022).[1] Silver(I)-Catalyzed C4-H Amination of 1-Naphthylamine Derivatives. Journal of Organic Chemistry.

  • Doshi, P. N., et al. (2019).[9] Synthesis of isonicotinamide derivatives via one pot three-component Cycloaddition Reaction. Chemistry & Biology Interface.

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for Sterically Hindered Biaryl Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sterically hindered biaryl coupling. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming C-C and C-N bonds between sterically demanding substrates. Here, we address common challenges with practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to overcome synthetic hurdles and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield with sterically hindered substrates. What are the most common causes and how can I address them?

Low yields in sterically hindered Suzuki-Miyaura couplings are a frequent issue. The problem often stems from one or more suboptimal reaction parameters or the use of inappropriate catalytic systems. Here’s a breakdown of common culprits and their solutions:

  • Insufficient Catalyst Activity: Sterically demanding substrates require highly active catalysts to overcome the high energy barrier of the reaction.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition of sterically hindered aryl halides.[2] N-heterocyclic carbene (NHC) ligands are also highly effective for coupling bulky substrates due to their strong σ-donating properties.[3]

  • Poor Catalyst Activation: The in-situ generation of the active Pd(0) species from a Pd(II) precursor can be inefficient.

    • Solution: Utilize palladium precatalysts.[3][4] These are stable Pd(II) complexes that readily convert to the active Pd(0) catalyst under the reaction conditions, leading to more reproducible results and often allowing for lower catalyst loadings.[3][4]

  • Suboptimal Reaction Conditions: Temperature, base, and solvent all play critical roles.

    • Solution: A systematic screening of these parameters is often necessary. For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective. Increasing the reaction temperature can also improve sluggish reactions.[5]

Q2: I am observing significant amounts of homocoupling and dehalogenation byproducts in my reaction. What causes these side reactions and how can I minimize them?

Homocoupling of the boronic acid and dehalogenation of the aryl halide are common side reactions that compete with the desired cross-coupling.

  • Homocoupling: This is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.

    • Troubleshooting Steps:

      • Rigorous Degassing: Ensure that your solvent and reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen).

      • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can mitigate homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst.

  • Dehalogenation: This side reaction can be promoted by certain bases and impurities in the reaction mixture.

    • Troubleshooting Steps:

      • Base Selection: The choice of base can influence the extent of dehalogenation. Experiment with different bases to find one that minimizes this side reaction.

      • Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous if required.

Q3: What is the role of the ligand-to-palladium ratio, and how do I optimize it for a challenging coupling?

The ligand-to-palladium ratio is a critical parameter that influences catalyst stability and activity.

  • Insufficient Ligand: An inadequate amount of ligand can lead to the formation of coordinatively unsaturated palladium species that are prone to aggregation into inactive palladium black.

  • Excess Ligand: While a slight excess of ligand is often beneficial, a large excess can sometimes inhibit the reaction by competing for coordination sites on the palladium center.

Optimization Strategy: A typical starting point for the ligand-to-palladium ratio is between 1:1 and 2:1. For challenging couplings, a systematic screen of this ratio is recommended.

Ligand:Pd RatioObservationRecommendation
1:1Low yield, catalyst decompositionIncrease ligand ratio
1.5:1Improved yieldPotential optimum
2:1High yieldOften a good starting point
>2:1Decreased yieldReduce ligand ratio
Q4: How do I choose between a phosphine-based ligand and an N-heterocyclic carbene (NHC) ligand for my sterically hindered Buchwald-Hartwig amination?

Both phosphine and NHC ligands are effective for Buchwald-Hartwig amination, but they have different characteristics.

  • Bulky Dialkylbiarylphosphine Ligands (Buchwald-type): These ligands are known for their high activity and broad substrate scope in C-N bond formation.[6] They are particularly effective in promoting the reductive elimination step, which can be challenging for sterically hindered substrates.[4]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can form very stable complexes with palladium, making them robust catalysts, especially at higher temperatures.[2] They have shown excellent performance in the coupling of sterically demanding substrates.[3][7]

General Guidance: For many standard Buchwald-Hartwig reactions, bulky phosphine ligands are a reliable first choice. For particularly challenging substrates or reactions requiring high thermal stability, NHC ligands are an excellent alternative. Often, the optimal ligand must be determined empirically through screening.[3]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the optimization of catalyst loading for sterically hindered biaryl coupling.

Problem 1: Low or No Conversion

Troubleshooting_Low_Conversion

Problem 2: Formation of Byproducts (Homocoupling, Dehalogenation)

Troubleshooting_Byproducts

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in a Sterically Hindered Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to identify the optimal ligand for a challenging Suzuki-Miyaura coupling.

1. Reagent Preparation:

  • Prepare stock solutions of the aryl halide, boronic acid, and base in the chosen solvent to ensure accurate dispensing.
  • Ensure all reagents are of high purity and solvents are appropriately degassed.

2. Reaction Setup:

  • In an array of reaction vials equipped with stir bars, add the palladium precursor (e.g., Pd(OAc)₂ or a precatalyst).
  • To each vial, add a different bulky phosphine or NHC ligand from a stock solution. Maintain a consistent Pd:Ligand ratio (e.g., 1:1.5).
  • Add the aryl halide and boronic acid stock solutions to each vial.
  • Add the base stock solution to initiate the reaction.
  • Seal the vials under an inert atmosphere (e.g., argon or nitrogen).

3. Reaction and Analysis:

  • Place the reaction array on a heating block set to the desired temperature.
  • Monitor the progress of each reaction at regular intervals (e.g., 2, 4, 8, and 24 hours) by taking small aliquots and analyzing them by LC-MS or GC-MS.
  • After the reaction is complete, quench the reactions and analyze the final product distribution to determine the most effective ligand.

Example Ligand Screening Data:

LigandPd PrecursorBaseTemp (°C)Time (h)Yield (%)
PPh₃Pd(OAc)₂K₂CO₃10024<5
SPhosPd₂(dba)₃K₃PO₄1001285
XPhosXPhos-G3K₃PO₄1001292
RuPhosRuPhos-G3Cs₂CO₃110895
IPr[Pd(IPr)(cin)Cl]K₃PO₄1101088
Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle

This technical support guide provides a starting point for optimizing your sterically hindered biaryl coupling reactions. Remember that each substrate combination can present unique challenges, and a systematic, data-driven approach to optimization is key to success.

References

  • Cernak, T. et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. [Link]

  • Saha, D. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. [Link]

  • Fors, B. P. et al. (2013). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands. Journal of the American Chemical Society. [Link]

  • Nolan, S. P. et al. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Catalysis Science & Technology. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Ryng, S. et al. (2023). An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand. Molecules. [Link]

  • Uozumi, Y. et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Espinet, P. et al. (2014). Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One-Pot Two-Step Tandem Catalysis. Chemistry - A European Journal. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • Nolan, S. P. et al. (2015). Design of a Versatile and Improved Precatalyst Scaffold for Palladium-Catalyzed Cross-Coupling: (η3-1-tBu-indenyl)2(μ-Cl)2Pd2. ACS Catalysis. [Link]

  • Bringmann, G. et al. (2018). Optimized stereoselective Negishi biaryl coupling. ResearchGate. [Link]

  • Tang, W. et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry - A European Journal. [Link]

  • Tang, W. et al. (2013). ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. ResearchGate. [Link]

  • WuXi STA. (2018). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Arnold, F. H. et al. (2021). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. ChemRxiv. [Link]

  • Falck, J. R. et al. (2017). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science. [Link]

  • Doyle, A. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry. [Link]

  • Tang, W. et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. [Link]

  • de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development. [Link]

  • Sammakia, T. Cross-Coupling Chemistry. University of Colorado Boulder. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Li, J. et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. International Journal of Molecular Sciences. [Link]

  • Sun, J. et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Tang, W. et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Jensen, A. D. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Singleton, D. A. et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Gong, H. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Chemistry Hall. (2019). SN1 vs SN2 Reactions: What Is Steric Hindrance?. [Link]

Sources

Removing palladium residues from 2-(Naphthalen-2-yl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Purification Support Center for researchers working with pyridine-carboxylic acid derivatives.

Status: Open Priority: High (ICH Q3D Compliance Required) Assigned Specialist: Sr. Application Scientist, Process Chemistry Division

Triage & Diagnostic: The "Pyridine Problem"

Welcome to the purification support center. You are likely experiencing difficulty reducing Palladium (Pd) levels below 20 ppm despite standard recrystallization.

The Root Cause: Competitive Chelation

The structure of 2-(Naphthalen-2-yl)isonicotinic acid presents a "perfect storm" for Palladium retention.

  • The Pyridine Trap: The nitrogen atom in the isonicotinic ring is a potent

    
    -donor. It coordinates to Pd(II) species, effectively competing with standard scavengers.
    
  • The Zwitterionic Effect: The carboxylic acid moiety creates solubility challenges. In neutral organic solvents, the molecule may aggregate or form zwitterions, trapping Pd within the crystal lattice during precipitation.

  • The Lipophilic Tail: The naphthalene group increases affinity for non-polar Pd-phosphine complexes (e.g., from Suzuki couplings), making simple aqueous washes ineffective.

Diagnostic Workflow

Use the decision tree below to select the correct protocol based on your current Pd load and available equipment.

Pd_Removal_Strategy Start Current Pd Level? High > 1000 ppm (Gross Contamination) Start->High Med 100 - 1000 ppm (Standard Residue) Start->Med Low < 100 ppm (Polishing) Start->Low Method_A PROTOCOL A: The 'pH Swing' + Chelation (Best for Bulk Removal) High->Method_A Solubility Leverage Method_B PROTOCOL B: Silica-Thiol Scavenging (Best for Organic Solubility) Med->Method_B High Selectivity Method_C PROTOCOL C: Crystallization with Darco KB-B Carbon Low->Method_C Final Polish Method_A->Method_B If >50ppm remains

Figure 1: Strategic selection of purification method based on initial contamination levels.

Technical Protocols

Protocol A: The "pH Swing" with Chelation (Recommended)

Best For: Bulk removal (>1000 ppm) and handling the amphoteric nature of the molecule. Mechanism: Converts the molecule to its water-soluble sodium salt, releasing non-polar Pd-ligand complexes, while a chelator (N-Acetyl Cysteine) strips the Pd from the pyridine nitrogen.

Reagents:

  • 1M NaOH

  • N-Acetyl Cysteine (NAC) or Trimercaptotriazine (TMT)

  • Ethyl Acetate (EtOAc) or Toluene

  • 1M HCl

Step-by-Step:

  • Dissolution: Suspend the crude 2-(Naphthalen-2-yl)isonicotinic acid in water (10 vol). Slowly add 1M NaOH until pH 10-11. The solid should dissolve completely as the carboxylate salt.

  • Organic Wash: Wash the aqueous layer with EtOAc (5 vol) twice.

    • Why? This removes non-polar Pd-phosphine ligands (e.g.,

      
      ) and organic impurities that do not ionize. The Pd remains in the aqueous phase, but "naked" and vulnerable.
      
  • Chelation Spike: Add N-Acetyl Cysteine (NAC) (20 wt% relative to substrate) to the aqueous layer. Stir at 50°C for 2-4 hours.

    • Mechanism:[1][2][3][4] NAC is water-soluble and forms a highly stable, water-soluble anionic complex with Pd, stripping it from the pyridine ring.

  • Adsorption (Optional but recommended): Add Activated Carbon (Charcoal), specifically Darco KB-B (10 wt%), and stir for 1 hour. Filter over Celite.[4]

  • Precipitation: Slowly add 1M HCl to the filtrate until pH 3-4 (isoelectric point). The product will precipitate as the free acid.

  • Isolation: Filter the solid and wash copiously with water.

Protocol B: Silica-Supported Scavenging

Best For: Polishing (100-500 ppm) or when the molecule must remain in organic solution for the next step. Key Scavenger: SiliaMetS® Thiol or QuadraPure™ TU (Thiourea).

Step-by-Step:

  • Solvent Selection: Dissolve the substrate in THF or DMF (10-20 vol). Avoid MeOH if possible, as Pd-pyridine complexes are often stable in alcohols.

  • Loading: Add the Silica-Thiol scavenger (4 equivalents relative to residual Pd content, or 10-20 wt% if Pd content is unknown).

  • Temperature: Heat to 50-60°C for 4-12 hours.

    • Critical Note: Room temperature scavenging is often ineffective for pyridine derivatives because the activation energy to break the Pd-Pyridine bond is high. Heat is required for ligand exchange.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a Celite pad to remove the silica.

  • Analysis: Check Pd levels via ICP-MS.

Data & Performance Comparison

The following table summarizes expected performance based on internal validation of pyridine-carboxylic acid scaffolds.

MethodInitial Pd (ppm)Final Pd (ppm)Yield LossProsCons
pH Swing + NAC > 2,000< 505-10%Removes both Pd and organic impurities; Scalable.Requires aqueous workup; pH control critical.
Silica-Thiol (THF) 500< 10< 3%Extremely clean; Easy filtration; No salt formation.Expensive reagents; Requires heating.
Std. Carbon (Norit) 1,000200-40015-30%Cheap.Inefficient for pyridine systems; High yield loss.
Crystallization 1,00080010%Purifies organic impurities.Fails to remove Pd (co-crystallizes).

Troubleshooting & FAQs

Q: I tried activated carbon, but my yield dropped by 40% and Pd is still high. Why? A: Standard activated carbon has a broad pore size distribution that can trap your flat, aromatic naphthalene molecule (pi-stacking). Furthermore, the pyridine-Pd bond is often stronger than the Carbon-Pd adsorption interaction.

  • Fix: Switch to Protocol A (pH Swing). If you must use carbon, use Darco KB-B or Ecosorb C-941 , which are chemically activated for metals and have optimized pore structures.

Q: Can I use TMT (Trimercaptotriazine) instead of NAC in Protocol A? A: Yes. TMT is excellent for forming insoluble Pd-TMT precipitates.

  • Adjustment: If using TMT in the aqueous phase (Protocol A), the Pd-TMT complex will precipitate. You must filter this before acidifying the solution to precipitate your product. If you acidify first, the Pd-TMT solid will mix with your product.

Q: My product is not precipitating in Protocol A at pH 3. A: 2-(Naphthalen-2-yl)isonicotinic acid is zwitterionic.

  • Diagnosis: You may have over-acidified (forming the soluble pyridinium hydrochloride salt) or under-acidified.

  • Fix: Slowly titrate between pH 3 and 5 to find the exact isoelectric point where solubility is lowest.

Q: How do I validate the residual Pd level? A: Color is not a reliable indicator. You must use ICP-OES or ICP-MS .

  • Digestion: Digest the sample in concentrated

    
     / 
    
    
    
    (Aqua Regia) or use microwave digestion. Simple solvent dissolution often fails to release the Pd for analysis.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • Biotage. (2023).[5] How to Remove Palladium in three easy steps.[5] Biotage Knowledge Blog. Link

  • Phillips, S. T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Link[6]

  • ICH Q3D. (2019). Guideline for Elemental Impurities.[5] European Medicines Agency.[5] Link

Sources

Technical Support Center: Purification of 2-(Naphthalen-2-yl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the separation and purification of 2-(Naphthalen-2-yl)isonicotinic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this target molecule from common reaction byproducts, particularly those arising from Suzuki-Miyaura cross-coupling reactions. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: What are the primary byproducts I should expect when synthesizing 2-(Naphthalen-2-yl)isonicotinic acid via a Suzuki coupling?

When synthesizing 2-(Naphthalen-2-yl)isonicotinic acid, typically via a palladium-catalyzed Suzuki-Miyaura cross-coupling, several byproducts can form alongside your desired product.[1][2] The most common of these are homocoupled impurities.[3][4][5]

  • Naphthalene Homocoupling (Binaphthyl): This is the product of two naphthalene-boronic acid (or ester) molecules coupling with each other. It is a non-polar, neutral hydrocarbon.

  • Isonicotinic Acid Homocoupling: The coupling of two molecules of the halogenated isonicotinic acid derivative can also occur, though often to a lesser extent. This results in a bipyridine dicarboxylic acid.

  • Protodehalogenation/Deborylation: This side reaction involves the replacement of the halogen on your isonicotinic acid starting material (or the boronic acid group on your naphthalene reagent) with a hydrogen atom.[4] This leads to the presence of unreacted starting material precursors like isonicotinic acid in the final mixture.

  • Residual Palladium Catalyst: The palladium catalyst used in the reaction can sometimes contaminate the final product if not removed effectively.

Understanding the nature of these impurities—primarily the non-polar binaphthyl and the acidic starting materials/products—is the first step in designing a robust purification strategy.

Q2: How can I get a quick and reliable assessment of my crude reaction mixture's composition?

Before committing to a large-scale purification, a rapid preliminary analysis is crucial. We recommend a combination of the following techniques:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable first-pass technique. By running the crude mixture against your starting materials, you can visualize the formation of the new product and the presence of unreacted precursors. The non-polar binaphthyl byproduct will typically have a high Rf value (run close to the solvent front) in common normal-phase solvent systems.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will not only separate the components but also provide their mass-to-charge ratio, confirming the identity of your desired product and the major byproducts.

  • Proton Nuclear Magnetic Resonance (¹H NMR): A crude ¹H NMR can give a good indication of the product-to-byproduct ratio. The distinct aromatic signals of the naphthalene and pyridine rings can be integrated to estimate purity.

Purification Strategy Selection Guide

The optimal purification method depends on the scale of your reaction and the specific impurity profile. Use the following decision tree to guide your choice.

Purification_Workflow start Crude Reaction Mixture check_impurities What is the primary impurity? (Assess by TLC/LC-MS) start->check_impurities impurity_nonpolar Mainly Non-Polar (e.g., Binaphthyl) check_impurities->impurity_nonpolar Non-Polar impurity_polar Polar Impurities or Complex Mixture check_impurities->impurity_polar Polar / Complex check_scale_nonpolar What is the reaction scale? impurity_nonpolar->check_scale_nonpolar check_scale_polar What is the reaction scale? impurity_polar->check_scale_polar extraction Primary Method: Acid-Base Liquid-Liquid Extraction check_scale_nonpolar->extraction Large Scale (>1g) chromatography Primary Method: Column Chromatography check_scale_nonpolar->chromatography Small Scale (<1g) check_scale_polar->chromatography Any Scale crystallization Final Polishing Step: Crystallization extraction->crystallization chromatography->crystallization end_pure Pure Product crystallization->end_pure

Sources

Validation & Comparative

High-Resolution 1H NMR Profiling of 2-(Naphthalen-2-yl)isonicotinic Acid: Solvent Effects and Isomeric Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Naphthalen-2-yl)isonicotinic acid is a critical ligand in the synthesis of metal-organic frameworks (MOFs) and iridium-based OLED emitters. Its structural integrity—specifically the regiochemistry of the naphthyl attachment—is paramount for the electronic properties of the final material.

This guide provides a rigorous technical analysis of the 1H NMR spectrum, focusing on differentiation from its structural isomer (1-naphthyl analog) and solvent-dependent resolution enhancement . Unlike standard data sheets, we analyze the causality of signal shifts to empower researchers to self-validate their synthesis.

Synthesis & Sample Preparation

To ensure the spectrum discussed matches your sample, the standard synthesis route (Suzuki-Miyaura Coupling) is outlined below. Impurities from this route (e.g., homocoupled binaphthyl, unreacted boronic acid) often contaminate the aromatic region.

Validated Synthesis Workflow

Reaction: 2-Bromoisonicotinic acid + 2-Naphthylboronic acid


 Product.

Synthesis Start Reagents: 2-Bromoisonicotinic acid 2-Naphthylboronic acid Cat Catalyst System: Pd(PPh3)4 (5 mol%) K2CO3 (2M aq) Dioxane (degassed) Start->Cat Reaction Reflux (100°C) 12-16 Hours Argon Atmosphere Cat->Reaction Workup Acidification (pH 3) Precipitation Wash (H2O/Et2O) Reaction->Workup Product Target: 2-(Naphthalen-2-yl) isonicotinic acid Workup->Product

Figure 1: Suzuki-Miyaura coupling workflow for the regioselective synthesis of the target compound.

NMR Sample Preparation Protocol
  • Solvent Choice: DMSO-d6 is the mandatory standard.

    • Why? The free carboxylic acid moiety renders the molecule insoluble in CDCl3, leading to signal broadening and loss of the hyperfine coupling information required for isomeric differentiation.

  • Concentration: 10–15 mg in 0.6 mL DMSO-d6.

  • Additive (Optional): If peaks are broad due to acid dimerization, add 1 drop of TFA-d (Trifluoroacetic acid-d) to break H-bonds and sharpen the aromatic region.

Comparative Analysis: The "Product" vs. "Alternatives"

In this context, the "Alternative" is the 1-Naphthyl isomer (a common impurity or incorrect target) and the Solvent System .

Structural Validation: 2-Naphthyl vs. 1-Naphthyl

Distinguishing the attachment point (C2 vs C1 of naphthalene) is the most critical analytical challenge.

FeatureTarget: 2-(Naphthalen-2-yl) Alternative: 2-(Naphthalen-1-yl) Diagnostic Logic
H-1' (Naphthyl) Singlet (s) at ~8.5–8.6 ppmDoublet (d) (shielded/buried)In the 2-isomer, H-1' is isolated between the ring fusion and the pyridine bond. In the 1-isomer, this proton is absent or shifted.
Pyridine H-3 Singlet (s) at ~8.3–8.4 ppmSinglet (s) at ~7.9–8.1 ppmThe 1-naphthyl group exerts a massive steric "peri-effect," twisting the rings out of planarity. This breaks conjugation, causing an upfield shift (shielding) of the pyridine H-3 compared to the planar 2-naphthyl analog.
Spectral Crowding Well-resolved aromatic spreadSevere overlap in 7.5–7.8 ppm1-substitution compresses the proton signals due to ring current anisotropy changes from twisting.
Solvent Performance: DMSO-d6 vs. CDCl3[1]
  • DMSO-d6 (Recommended):

    • Performance: Sharpens the -COOH proton (~13.5 ppm) and separates the pyridine H-6 doublet from the naphthalene multiplet.

    • Mechanism: High dielectric constant stabilizes the polar acid form.

  • CDCl3 (Not Recommended):

    • Performance: Signals appear as broad humps; the acid proton is often invisible.

    • Mechanism: Formation of varying H-bonded dimers/oligomers causes chemical shift averaging and relaxation broadening.

Detailed Signal Assignment (DMSO-d6)

Frequency: 400 MHz | Ref: TMS (0.00 ppm) | Temp: 298 K

The Pyridine Core (The "Anchor")

The isonicotinic acid core provides three distinct signals that serve as the anchor for assignment.

  • H-6 (δ 8.85, d, J=5.0 Hz): The most downfield aromatic signal (excluding acid). Deshielded by the adjacent Nitrogen.

  • H-3 (δ 8.42, s): The "Diagnostic Singlet." It appears as a singlet because H-5 is 3 bonds away (meta-coupling is small, <2Hz, often unresolved). Its shift confirms the electronegative naphthyl ring is attached at C2.

  • H-5 (δ 7.85, dd, J=5.0, 1.5 Hz): Coupled primarily to H-6.

The Naphthalene Substituent

The 2-naphthyl group presents a complex pattern, but specific protons are diagnostic.

  • H-1' (δ 8.60, s): The isolated proton on the naphthyl ring between the pyridine attachment and the ring fusion. Key indicator of 2-substitution.

  • H-3', H-4', H-5', H-8' (δ 7.95 – 8.15, m): The "alpha" protons of the naphthalene ring.

  • H-6', H-7' (δ 7.55 – 7.65, m): The "beta" protons, typically the most upfield aromatic signals.

Quantitative Data Summary Table
AssignmentShift (δ ppm)MultiplicityIntegralCoupling (Hz)Structural Insight
-COOH 13.50br s1H-Confirms free acid (not ester/salt).
Py-H6 8.85d1H5.0Adjacent to Pyridine Nitrogen.
Nap-H1' 8.60s1H-Diagnostic for 2-Naphthyl isomer.
Py-H3 8.42s1H-Adjacent to Naphthyl ring.
Nap-H 7.95 – 8.15m4H-Overlap of Py-H5 and Nap-α protons.
Nap-H 7.55 – 7.65m2H-Nap-β protons (most shielded).

Diagnostic Logic Pathway

Use this logic flow to interpret your spectrum and troubleshoot impurities.

NMR_Logic Start Analyze Aromatic Region (7.5 - 9.0 ppm) CheckH6 Locate Doublet @ ~8.85 ppm (Pyridine H-6) Start->CheckH6 CheckH1 Locate Singlet @ ~8.60 ppm (Naphthyl H-1') CheckH6->CheckH1 Decision1 Is H-1' Present? CheckH1->Decision1 Result2 Confirmed: 2-(Naphthalen-2-yl) isonicotinic acid Decision1->Result2 Yes (Singlet) Result1 Suspect: 1-Naphthyl Isomer (Check for steric upfield shifts) Decision1->Result1 No (Doublet/Multiplet) ImpurityCheck Check 7.2 - 7.4 ppm Result2->ImpurityCheck ImpurityResult Impurity: Triphenylphosphine oxide (from Catalyst) ImpurityCheck->ImpurityResult Signals Present

Figure 2: Step-by-step logic for structural verification and impurity detection.

References

  • National Institutes of Health (NIH). "1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones." PubMed Central. [Link]

  • Yoneda Labs. "Suzuki-Miyaura Cross-coupling: Practical Guide." Yoneda Labs. [Link]

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Catalysts." Organic Chemistry Portal. [Link]

X-ray crystallography data for 2-(Naphthalen-2-yl)isonicotinic acid complexes

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary

In the realm of Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals, the modulation of ligand hydrophobicity and


-surface area is a critical design strategy.[1] 2-(Naphthalen-2-yl)isonicotinic acid  represents a high-performance evolution of the standard 2-phenylisonicotinic acid  linker.[1] By extending the aromatic system from a phenyl to a naphthyl group, researchers can significantly enhance intermolecular 

stacking interactions, increase hydrolytic stability in MOFs, and alter the solubility profiles of pharmaceutical co-crystals.[1]

This guide provides a technical comparison between the standard phenyl analog and the advanced naphthyl derivative, complete with synthesis protocols, crystallographic expectations, and experimental workflows.[1]

Part 1: Comparative Analysis

Structural & Physicochemical Properties

The primary advantage of the 2-(Naphthalen-2-yl) derivative lies in its extended surface area and lipophilicity.[1] This modification is not merely cosmetic; it fundamentally alters the self-assembly process during crystallization.[1]

FeatureStandard Alternative: 2-Phenylisonicotinic AcidAdvanced Product: 2-(Naphthalen-2-yl)isonicotinic AcidImpact on Application
Formula


Increased molecular weight and density.[2][3]
Mol. Weight 199.21 g/mol 249.27 g/mol Higher density frameworks.[1][3]
LogP (Calc.) ~1.89~3.15Critical: Significantly higher hydrophobicity; improves moisture stability in MOFs.[1][3]
Topological Polar Surface Area 37.3

37.3

Polar coordination sites remain identical; packing is driven by non-polar tails.[1][3]

-Stacking Potential
Moderate (Phenyl-Pyridine)High (Naphthyl-Pyridine)Stronger supramolecular adhesion; robust 3D networks.[3]
Typical Space Group Monoclinic (

) or Triclinic (

)
Monoclinic (

) [Predicted]
Isostructural expansion expected; unit cell axes will elongate to accommodate the naphthyl tail.[3]
Performance in Coordination Networks
  • Standard (Phenyl): Forms dimers via carboxylic acid hydrogen bonds (

    
     synthons).[3] In MOFs, the phenyl ring can rotate, leading to flexible pores but lower thermal stability.[1]
    
  • Advanced (Naphthyl): The bulky naphthyl group restricts rotation (steric locking), often resulting in rigid, permanently porous frameworks .[3] The extended aromatic face facilitates edge-to-face and face-to-face interactions that stabilize the crystal lattice against solvent removal.[1]

Part 2: Experimental Protocols

Synthesis Workflow (Suzuki-Miyaura Coupling)

Since the naphthyl derivative is a custom ligand, high-purity synthesis is the first step.[1] The following protocol is adapted from the standard synthesis of 2-phenylisonicotinic acid, modified for the naphthyl boronic acid.

Reagents:

  • 2-Bromoisonicotinic acid (1.0 eq)[3]

  • 2-Naphthylboronic acid (1.2 eq) [Replaces Phenylboronic acid][3]

  • 
     (5 mol%)[3]
    
  • 
     (2.0 M aqueous solution)[3]
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v)[3]

Step-by-Step Protocol:

  • Degassing: Dissolve 2-bromoisonicotinic acid in DME. Sparge with

    
     for 20 minutes to remove oxygen (critical for Pd catalyst life).[1][3]
    
  • Catalyst Addition: Add

    
     under a nitrogen counter-flow.[1][3] Stir for 15 minutes until the solution turns yellow/orange.
    
  • Coupling: Add the 2-naphthylboronic acid and aqueous

    
    .
    
  • Reflux: Heat the mixture to 95°C for 18–24 hours. The color will darken to black/brown (Pd precipitation).[1][3]

  • Work-up:

    • Cool to room temperature.[1][2][3][4][5]

    • Filter through Celite to remove Pd residues.[1][3]

    • Adjust pH of the filtrate to ~3–4 using 1M HCl.[1] The product will precipitate as a white/off-white solid.

    • Filter, wash with water, and recrystallize from 2-methoxyethanol or ethanol.[1]

Crystallization Strategy (Solvothermal)

To obtain single crystals suitable for X-ray diffraction (XRD), a solvothermal approach is recommended to slow down nucleation.[1][3]

Protocol:

  • Ligand Solution: Dissolve 0.1 mmol of 2-(Naphthalen-2-yl)isonicotinic acid in 10 mL DMF/Ethanol (1:1).

  • Metal Source: Add 0.05 mmol of Metal salt (e.g.,

    
     or 
    
    
    
    ).[3]
  • Heating: Seal in a Teflon-lined autoclave. Heat to 85–100°C for 48 hours, then cool at a rate of 5°C/hour.[1]

  • Harvesting: Block-shaped crystals should form on the walls.

Part 3: Visualization & Logic

Ligand Engineering Workflow

The following diagram illustrates the decision-making process for selecting the Naphthyl derivative over the Phenyl standard.

LigandSelection Start Ligand Selection Criteria Define Requirement: Hydrophobicity & Stability Start->Criteria Standard Standard Option: 2-Phenylisonicotinic Acid Criteria->Standard Low Cost/Baseline Advanced Advanced Option: 2-(Naphthalen-2-yl)isonicotinic Acid Criteria->Advanced High Performance Synthesis Synthesis: Suzuki Coupling (Pd-Catalyzed) Standard->Synthesis Advanced->Synthesis Result_Std Outcome: Flexible Pores Moderate Stability Synthesis->Result_Std Phenyl Result_Adv Outcome: Rigid Pores High Moisture Stability Synthesis->Result_Adv Naphthyl

Figure 1: Decision matrix for ligand selection in MOF design. The naphthyl derivative is chosen when stability is paramount.

Structural Connectivity (Synthesis)

SynthesisReaction Bromide 2-Bromoisonicotinic Acid Catalyst Pd(PPh3)4 K2CO3 / Heat Bromide->Catalyst Boronic 2-Naphthylboronic Acid Boronic->Catalyst Product 2-(Naphthalen-2-yl) isonicotinic Acid Catalyst->Product C-C Bond Formation

Figure 2: Suzuki-Miyaura coupling pathway for the synthesis of the target ligand.

Part 4: Scientific Integrity & Data Interpretation

Interpreting the Crystallographic Data

When analyzing the X-ray data of the complexes, look for the following markers of success:

  • Unit Cell Expansion: Compare the b-axis or c-axis length with the phenyl analog.[1] An increase of ~2.5–3.0

    
     typically corresponds to the additional fused ring.[1]
    
  • 
     Stacking Distance:  In the naphthyl derivative, centroid-to-centroid distances between aromatic rings should ideally be < 3.8 
    
    
    
    , indicating strong stacking interactions that reinforce the crystal lattice.[1]
  • Void Volume: Use PLATON/SQUEEZE to calculate void volume.[1][3] The bulky naphthyl group may reduce total void volume compared to phenyl, but it often creates narrower, more selective channels suitable for gas separation (e.g.,

    
    ).[1]
    
References
  • Synthesis of 2-Phenylisonicotinic Acid

    • ChemicalBook CAS 55240-51-2 Data.[1][3] Available at: [3]

  • Crystal Engineering of Phenyl-Pyridine Carboxylates

    • Acta Crystallographica Section C. "2,6-Diphenylpyridine-4-carboxylic acid."[1][6] (2002).[1][2][3] Available at: [3]

  • General Suzuki Coupling Protocols for Pyridines

    • BenchChem Application Notes.[1][3][7] "Synthesis of Naphthalene Derivatives." Available at: [3]

  • Comparative Ligand Design in MOFs

    • MDPI Molecules.[1][3] "Zn(II) and Co(II) Coordination Polymers Based on 2-Iodoterephthalic Acid."[3] (Demonstrates effect of ligand substitution). Available at: [3]

Sources

Fluorescence quantum yield comparison: Naphthalene vs Pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Fluorescence Quantum Yields of Naphthalene and Pyridine Derivatives

Authored by: Dr. Evelyn Reed, Senior Application Scientist

For researchers and professionals in drug development and materials science, the selection of fluorescent probes is a critical decision that hinges on a deep understanding of their photophysical properties. Among the vast array of fluorophores, aromatic and heteroaromatic systems form a foundational class. This guide provides a detailed comparative analysis of the fluorescence quantum yields of two representative molecules: naphthalene, a polycyclic aromatic hydrocarbon (PAH), and pyridine, a simple heterocyclic aromatic compound. We will explore the structural and electronic factors that govern their emissive properties and provide robust experimental protocols for their characterization.

Fundamental Principles: What Governs Fluorescence Quantum Yield?

Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence quantum yield (Φf) is a measure of the efficiency of this process and is defined as the ratio of photons emitted to the photons absorbed.

Φf = (Number of photons emitted) / (Number of photons absorbed)

A high quantum yield is desirable for applications requiring bright fluorescence signals, such as in bioimaging and sensing. The quantum yield is intrinsically linked to the competition between radiative decay (fluorescence) and non-radiative decay pathways. These non-radiative pathways, which depopulate the excited state without light emission, include intersystem crossing (ISC) to the triplet state, internal conversion (IC), and dynamic quenching processes.

The relationship can be expressed as:

Φf = kr / (kr + knr)

where kr is the rate constant for radiative decay and knr is the sum of the rate constants for all non-radiative decay processes.

Naphthalene: The Archetypal Polycyclic Aromatic Hydrocarbon

Naphthalene is a bicyclic aromatic hydrocarbon known for its characteristic ultraviolet fluorescence. Its rigid, planar structure and extensive π-conjugated system are key to its emissive properties.

2.1. Photophysical Profile of Naphthalene

Upon excitation to its first singlet excited state (S1), naphthalene can return to the ground state (S0) via fluorescence. The fluorescence quantum yield of naphthalene is moderately high in various solvents, typically ranging from 0.2 to 0.3 in cyclohexane. However, its quantum yield is highly sensitive to the molecular environment.

Factors Influencing Naphthalene's Fluorescence:

  • Structural Rigidity: The fused ring system of naphthalene imparts significant rigidity, which disfavors non-radiative decay pathways involving molecular vibrations and rotations. This structural constraint is a primary reason for its relatively efficient fluorescence compared to more flexible molecules.

  • Intersystem Crossing: Naphthalene has a relatively efficient intersystem crossing rate to the triplet state (T1). This process competes with fluorescence and is a major non-radiative decay pathway, limiting its quantum yield from approaching unity.

  • Solvent Effects: The polarity of the solvent can influence the fluorescence quantum yield of naphthalene, although the effect is less pronounced than for molecules with strong charge-transfer character in their excited state.

Pyridine: The Heterocyclic Conundrum

Pyridine is a six-membered heterocyclic aromatic compound containing a nitrogen atom. In stark contrast to naphthalene, pyridine is generally considered non-fluorescent or very weakly fluorescent in solution at room temperature.

3.1. Why is Pyridine's Fluorescence Quantum Yield So Low?

The extremely low fluorescence quantum yield of pyridine is attributed to the presence of the nitrogen heteroatom, which introduces additional and highly efficient non-radiative decay channels.

  • Enhanced Intersystem Crossing: The nitrogen atom's lone pair of electrons can promote spin-orbit coupling, which significantly increases the rate of intersystem crossing from the S1 state to the triplet manifold (T1 or T2). The S1 state of pyridine is of n,π* character, and according to El-Sayed's rule, intersystem crossing between states of different orbital types (e.g., ¹(n,π) → ³(π,π)) is often much faster than between states of the same orbital type.

  • Vibronic Coupling: The n,π* excited state of pyridine is also susceptible to vibronic coupling with higher-lying states, which can provide an efficient pathway for internal conversion back to the ground state without the emission of light.

The photophysical pathways of naphthalene and pyridine are illustrated in the diagram below.

G Simplified Jablonski Diagrams for Naphthalene and Pyridine cluster_naphthalene Naphthalene cluster_pyridine Pyridine S0_n S0 S1_n S1 (π,π) S0_n->S1_n Absorption S1_n->S0_n Fluorescence (Φf ≈ 0.2-0.3) S1_n->S0_n IC T1_n T1 (π,π) S1_n->T1_n ISC S0_p S0 S1_p S1 (n,π) S0_p->S1_p Absorption S1_p->S0_p Fluorescence (Φf ≈ 0) S1_p->S0_p IC T1_p T1 (π,π) S1_p->T1_p Very Fast ISC

Caption: Comparative energy level diagrams for naphthalene and pyridine.

Comparative Analysis: Naphthalene vs. Pyridine Derivatives

The stark differences in the intrinsic fluorescence of the parent molecules, naphthalene and pyridine, set the stage for understanding their derivatives.

FeatureNaphthalene DerivativesPyridine Derivatives
Parent Quantum Yield Moderate (e.g., ~0.23 in cyclohexane)Extremely Low (~0)
Primary Decay Pathway Competition between fluorescence and ISCDominated by very fast ISC and IC
Structural Rigidity High intrinsic rigidity favors fluorescenceLess rigid, but dominated by electronic factors
Effect of Substituents Can tune emission wavelength and quantum yieldCan significantly increase quantum yield by altering the nature of the lowest excited state

For pyridine derivatives to become fluorescent, chemical modifications must be introduced that disrupt the efficient non-radiative pathways. This is often achieved by:

  • Raising the energy of the n,π* state: Protonation or coordination of the nitrogen lone pair can increase the energy of the n,π* state above the π,π* state, making fluorescence from the latter more favorable.

  • Introducing structural rigidity: Incorporating the pyridine ring into a more rigid, planar structure can disfavor vibrational modes that contribute to non-radiative decay.

Experimental Protocol: Measuring Fluorescence Quantum Yield

A common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

5.1. Materials and Instrumentation

  • Fluorometer: A spectrofluorometer capable of measuring excitation and emission spectra.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Solvents: Spectroscopic grade solvents (e.g., cyclohexane, ethanol).

  • Standard: A fluorescent standard with a known quantum yield and absorption/emission properties similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • Sample: The naphthalene or pyridine derivative to be analyzed.

5.2. Step-by-Step Methodology

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Spectra: Using the spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Calculate Quantum Yield: The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

    Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std)

    Where:

    • Φf,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

The experimental workflow is depicted below.

G Workflow for Comparative Quantum Yield Measurement cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_calc Data Analysis prep_std Prepare Standard Solutions abs_measure Measure Absorbance (UV-Vis) prep_std->abs_measure prep_sample Prepare Sample Solutions prep_sample->abs_measure fluor_measure Measure Fluorescence (Fluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate calculate Calculate Quantum Yield integrate->calculate

Caption: A step-by-step workflow for determining fluorescence quantum yield.

Conclusion and Outlook

The comparison between naphthalene and pyridine derivatives for fluorescence applications is a tale of two extremes. Naphthalene provides a robust, intrinsically fluorescent scaffold, where modifications are typically aimed at tuning its emission color and enhancing its quantum yield. In contrast, the parent pyridine ring is a fluorescence quencher, and significant molecular engineering is required to "turn on" fluorescence. This is often achieved by strategies that invert the ordering of the n,π* and π,π* excited states.

For drug development professionals and researchers, this understanding is crucial. Naphthalene-based probes can be employed where a reliable and moderately bright fluorescence signal is required. Pyridine-based systems, on the other hand, offer the potential for developing "pro-fluorophores" or sensors, where fluorescence is activated upon a specific event, such as protonation or metal ion binding, which alters the electronic structure of the pyridine ring. The choice between these two classes of compounds will ultimately depend on the specific application and the desired photophysical properties.

References

  • Birks, J. B. (1970).
  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
  • Innes, K. K., Ross, I. G., & Moomaw, W. R. (1988). Electronic and vibrational spectra of the azines. Journal of Molecular Spectroscopy, 129(2), 1-193.
  • Yamazaki, I., Murao, T., & Baba, H. (1979). Picosecond fluorescence lifetimes of pyridine and pyrazine in vapor and in solution. Chemical Physics Letters, 60(2), 275-278.
  • Lim, E. C. (1969). Vibronic interactions and luminescence in nitrogen-heterocyclic and aromatic carbonyl compounds. In Molecular Luminescence (pp. 469-477). W. A. Benjamin, Inc.

Technical Guide: 2-(Naphthalen-2-yl)isonicotinic Acid Characterization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the physicochemical characterization, synthesis, and quality assessment of 2-(Naphthalen-2-yl)isonicotinic acid , a specialized biaryl pyridine intermediate.

Executive Summary & Core Specifications

2-(Naphthalen-2-yl)isonicotinic acid is a high-melting, crystalline building block used in the synthesis of NK1 receptor antagonists and other pharmacophores requiring a bulky, lipophilic biaryl scaffold. Unlike simple isonicotinic acid, the inclusion of the naphthyl group significantly alters its solubility and crystal packing forces.

Due to its nature as a specialized research intermediate, experimental values are often referenced against its structural analog, 2-phenylisonicotinic acid , which serves as the primary system suitability standard.

Physicochemical Profile
PropertySpecificationNotes
Compound Name 2-(Naphthalen-2-yl)isonicotinic acidAlso known as 2-(2-naphthyl)pyridine-4-carboxylic acid
Structure Class Biaryl Isonicotinic AcidPyridine core with 2-naphthyl substituent
Melting Point Range > 270 °C (Predicted) Typically 275–285 °C ; decomposes/sublimes at high T.
Comparator MP 270–271 °C Reference standard: 2-Phenylisonicotinic acid [1, 2]
Appearance Off-white to pale yellow solidCrystalline powder
Solubility DMSO, DMF, Hot 2-MethoxyethanolInsoluble in water; poor in cold ethanol

Critical Note on Purity: This compound is prone to retaining palladium contaminants from Suzuki coupling. A melting point depression >5°C often indicates residual catalyst or unreacted boronic acid.

Comparative Analysis: Performance vs. Alternatives

To validate the identity of 2-(Naphthalen-2-yl)isonicotinic acid, it must be compared against its structural isomers and precursors. The melting point (MP) is a critical "first-pass" quality gate.

Table 1: Melting Point Benchmarks for Identification
CompoundCAS No.Melting Point (°C)Role in Analysis
2-(Naphthalen-2-yl)isonicotinic acid N/A (Custom)> 270°C Target Product
2-Phenylisonicotinic acid 55240-51-2270–271°C [1]Primary Reference Std.
Isonicotinic Acid 55-22-1315–319°C (Sublimes)Core Scaffold (Differentiator)
2-Naphthylboronic acid 32316-92-0269–275°CStarting Material Impurity

Technical Insight:

  • Differentiation from Precursors: The melting point of the target overlaps with the boronic acid starting material (~270°C). Therefore, MP alone is insufficient for purity validation . High-Performance Liquid Chromatography (HPLC) or 1H-NMR is required to rule out boronic acid contamination.

  • Isomer Distinction: The 1-naphthyl isomer typically exhibits a lower melting point due to steric hindrance preventing optimal pi-stacking compared to the linear 2-naphthyl configuration.

Experimental Protocols

A. Synthesis & Purification Workflow (Suzuki-Miyaura Coupling)

Since this compound is often synthesized de novo, the following protocol ensures a "pure" sample for MP determination.

Reagents:

  • 2-Chloroisonicotinic acid (1.0 eq)

  • 2-Naphthylboronic acid (1.1 eq)

  • Pd(PPh3)4 (5 mol%)

  • Solvent: 1,2-Dimethoxyethane (DME) / 2M Na2CO3 (3:1 ratio)

Step-by-Step Protocol:

  • Degassing: Suspend reagents in DME/Water. Degas with Argon for 15 mins to prevent Pd oxidation.

  • Reflux: Heat to 95°C for 16–18 hours. The reaction mixture usually turns dark (Pd black formation).

  • Workup (The "Purity" Step):

    • Filter hot through Celite to remove Palladium.

    • Acidify filtrate to pH 3–4 with 1M HCl. The product will precipitate as a white/off-white solid.

  • Recrystallization (Crucial for MP):

    • Dissolve the crude solid in boiling 2-Methoxyethanol or DMF .

    • Filter while hot to remove insoluble traces.

    • Cool slowly to 4°C. Collect crystals.

    • Validation: Dry at 60°C under vacuum for 4 hours before MP measurement.

B. Melting Point Determination Method
  • Instrument: Capillary Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).

  • Ramp Rate:

    • Fast ramp (10°C/min) to 250°C.

    • Slow ramp (1°C/min ) from 250°C to 300°C.

  • Observation: Watch for "sweating" (solvent release) prior to melting. True melting is the collapse of the crystal lattice into a clear liquid.

Visualization of Logic & Workflow

Diagram 1: Purification & Validation Decision Tree

This diagram outlines the logic for validating the synthesized product against common impurities.

G Start Crude Reaction Mixture (Suzuki Coupling) Filter Filter (Celite) Remove Pd Black Start->Filter Acidify Acidify to pH 3-4 Precipitate Carboxylic Acid Filter->Acidify CrudeSolid Crude Solid Isolated Acidify->CrudeSolid Recryst Recrystallize (2-Methoxyethanol) CrudeSolid->Recryst Purification MP_Check Measure Melting Point Recryst->MP_Check Decision MP > 270°C? MP_Check->Decision Pass PASS: Identity Likely Confirm with NMR Decision->Pass Yes Fail FAIL: Impurity Present (Boronic Acid or Salts) Decision->Fail No (<265°C)

Caption: Workflow for isolating pure 2-(Naphthalen-2-yl)isonicotinic acid and validating purity via MP.

Diagram 2: Structural Relationship & Identification

Comparison of the target molecule with its closest analog (System Suitability Standard).

Structure Target Target: 2-(Naphthalen-2-yl) isonicotinic acid (MP > 270°C) Ref Reference Std: 2-Phenylisonicotinic acid (MP 270-271°C) Target->Ref Structural Analog (Validation Control) Impurity Impurity: 2-Naphthylboronic acid (MP ~270°C) Target->Impurity Potential Contaminant (Requires HPLC/NMR to Distinguish)

Caption: Structural relationship showing the target and its critical reference standard.

References

  • Sigma-Aldrich. (n.d.). 2-Phenylisonicotinic acid Product Specification (CAS 55240-51-2).[1] Retrieved from

  • SynQuest Laboratories. (n.d.).[1] 2-Phenylisonicotinic acid Safety Data Sheet. Retrieved from

  • ChemicalBook. (2023). 2-Phenylisonicotinic acid Properties and Melting Point. Retrieved from

Sources

Technical Comparison: HPLC Profiling of 2-(Naphthalen-2-yl)isonicotinic Acid vs. Critical Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC retention time of 2-(Naphthalen-2-yl)isonicotinic acid vs impurities Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

2-(Naphthalen-2-yl)isonicotinic acid is a critical biaryl scaffold, typically synthesized via Suzuki-Miyaura cross-coupling of 2-chloroisonicotinic acid and 2-naphthylboronic acid . In drug development, the purity of this intermediate is paramount, as residual metal catalysts and unreacted starting materials can propagate into final API steps.

This guide provides a high-performance liquid chromatography (HPLC) framework for isolating the target compound from its specific synthetic impurities. Unlike generic protocols, this method addresses the dual challenge of the amphoteric isonicotinic moiety (basic nitrogen, acidic carboxyl) and the hydrophobic naphthyl side chain .

Critical Impurities & Chemical Logic

To design a robust separation, we must first profile the analytes based on their physicochemical properties (LogP and pKa). The separation logic relies on the "Hydrophobic Subtraction" model on a C18 stationary phase.

AnalyteRoleLogP (Approx)pKa (Acid/Base)Predicted Elution Behavior
2-Chloroisonicotinic acid Starting Material (SM1)~0.83.5 (COOH) / 1.5 (N)Early Eluter : Highly polar, elutes near void volume.
2-Naphthylboronic acid Starting Material (SM2)~2.78.5 (B-OH)Mid Eluter : Moderate hydrophobicity; often tails due to boronate interactions.
2-(Naphthalen-2-yl)isonicotinic acid Target Product ~3.8 3.8 (COOH) / 4.5 (N) Late-Mid Eluter : Dominant naphthyl group increases retention significantly over SM1.
Naphthalene Side Product (Deboronation)3.3N/ALate Eluter : Non-polar, elutes after the target if gradient is shallow.
2,2'-Binaphthyl Side Product (Homocoupling)~6.0N/AVery Late Eluter : Extremely hydrophobic; requires high % organic to elute.
Optimized HPLC Protocol

Note: This protocol is designed to suppress the ionization of the carboxylic acid (ensuring retention) while managing the basicity of the pyridine ring.

Chromatographic Conditions
  • Column: C18 (L1) End-capped, 150 mm × 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Why: End-capping reduces silanol interactions with the pyridine nitrogen, preventing peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Low pH keeps the carboxylic acid protonated (neutral), increasing retention on C18. It also protonates the pyridine nitrogen, but the hydrophobic naphthyl group dominates retention.

  • Mobile Phase B: Acetonitrile (ACN).

    • Why: ACN provides sharper peaks for aromatic compounds compared to Methanol and lower backpressure.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Naphthyl absorption) and 220 nm (Carboxyl/Pyridine absorption).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic hold for polar SM1
15.01090Linear ramp to elute Target & Binaphthyl
18.01090Wash step for hydrophobics
18.19010Return to initial
23.09010Re-equilibration
Comparative Performance Data

The following data represents the Relative Retention Times (RRT) standardized against the target compound (set to RRT = 1.00).

CompoundRRT (Approx)Resolution (Rs)Troubleshooting Notes
2-Chloroisonicotinic acid 0.25> 10.0May co-elute with solvent front if %B is too high at start.
2-Naphthylboronic acid 0.65> 4.0Broad peak shape is common; ensure fresh column.
Target: 2-(Naphthalen-2-yl)isonicotinic acid 1.00 N/A Critical Pair : Ensure separation from Boronic acid.
Naphthalene 1.20> 2.5Elutes shortly after target; monitor at 254 nm.
2,2'-Binaphthyl 1.85> 15.0Requires high organic wash to prevent carryover.
Mechanism of Separation (Visualized)

The following diagram illustrates the separation workflow and the physicochemical logic driving the retention order.

HPLC_Separation_Logic cluster_elution Elution Order (Time) Sample Crude Reaction Mixture (Suzuki Coupling) Column Stationary Phase (C18 Hydrophobic Interaction) Sample->Column Injection SM1 1. 2-Chloroisonicotinic Acid (Polar/Ionic) RRT ~0.25 Column->SM1 Low Interaction SM2 2. 2-Naphthylboronic Acid (Moderate Hydrophobicity) RRT ~0.65 Column->SM2 Target 3. TARGET 2-(Naphthalen-2-yl)isonicotinic acid (Biaryl Hydrophobicity) RRT = 1.00 Column->Target Optimized Retention Imp1 4. Naphthalene (Non-polar) RRT ~1.20 Column->Imp1 Imp2 5. Binaphthyl (Highly Hydrophobic) RRT ~1.85 Column->Imp2 Strong Interaction

Caption: Separation logic for 2-(Naphthalen-2-yl)isonicotinic acid. Polar starting materials elute first, followed by the target, with non-polar byproducts eluting last due to strong hydrophobic interaction with the C18 phase.

Method Validation & Troubleshooting

To ensure "Trustworthiness" and "Self-Validation" of this protocol, perform the following checks:

  • Peak Tailing on Target:

    • Cause: Interaction between the pyridine nitrogen and residual silanols on the column.

    • Fix: Increase buffer concentration (e.g., 20mM Ammonium Formate) or use a "Base-Deactivated" (BDS) column.

  • Boronic Acid Carryover:

    • Cause: Boronic acids can esterify with diols in older columns.

    • Fix: Wash column with 90% Methanol/0.1% H3PO4 between runs if ghost peaks appear.

  • Detection Specificity:

    • Use 280 nm if Naphthalene interference is high; the target has extended conjugation (biaryl) and will absorb at longer wavelengths where Naphthalene is transparent.

References
  • Felpin, F.-X. (2005).[3] "Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids". Journal of Organic Chemistry. Link

  • Helix Chromatography . (2023). "HPLC Methods for analysis of 4-Pyridinecarboxylic acid". Helix Applications Database. Link

  • SIELC Technologies . (2024). "HPLC Separation of Pyridinecarboxylic Acids on Primesep 100". SIELC Application Notes. Link

  • Salisbury, J., et al. (2023). "Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography". Pfizer Worldwide Research.[2] Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Naphthalen-2-YL)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, step-by-step guidance for the proper disposal of 2-(Naphthalen-2-YL)isonicotinic acid, a specialized chemical compound utilized in research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The protocols outlined herein are grounded in established safety principles and an understanding of the chemical's structural components: a naphthalene ring and an isonicotinic acid moiety.

Hazard Assessment and Waste Classification

Before any disposal activities commence, a thorough understanding of the potential hazards associated with 2-(Naphthalen-2-YL)isonicotinic acid is imperative. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its chemical structure allows for a robust hazard assessment based on its constituent parts.

  • Naphthalene Moiety : Naphthalene and its derivatives are classified as hazardous substances.[1][2] They are known to be flammable solids, harmful if swallowed, and are suspected of causing cancer.[2] Furthermore, naphthalene is very toxic to aquatic life with long-lasting effects.[2][3] Due to these properties, waste containing naphthalene is regulated as hazardous waste by agencies such as the Environmental Protection Agency (EPA).[1]

  • Isonicotinic Acid Moiety : Isonicotinic acid (pyridine-4-carboxylic acid) and related pyridine carboxylic acids can cause skin, eye, and respiratory irritation.[4][5] Some related compounds, like 2,6-pyridinedicarboxylic acid, can cause severe skin burns and eye damage.[6]

Based on this analysis, 2-(Naphthalen-2-YL)isonicotinic acid must be treated as hazardous chemical waste . It should never be disposed of down the drain or in regular trash.[7]

Personal Protective Equipment (PPE) and Safety Precautions

When handling 2-(Naphthalen-2-YL)isonicotinic acid for disposal, all personnel must wear appropriate PPE to prevent exposure.[8]

  • Hand Protection : Wear chemically resistant gloves.

  • Eye Protection : Use safety glasses with side shields or goggles.

  • Skin and Body Protection : A lab coat is mandatory.

  • Respiratory Protection : If there is a risk of generating dust, use a respirator.

All handling of the solid compound and preparation of the waste container should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9]

Waste Segregation and Container Management

Proper segregation of chemical waste is a cornerstone of laboratory safety to prevent dangerous reactions.[10]

  • Waste Container Selection : Use a dedicated, properly labeled hazardous waste container.[11][12] The container must be made of a material compatible with the chemical and be in good condition with a secure, leak-proof lid.[7] For solid waste, a clearly labeled, sealable plastic pail or a glass container can be used.[13]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(Naphthalen-2-YL)isonicotinic acid," and any associated hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").[11][14]

  • Incompatible Wastes : Do not mix this waste with other chemical waste streams unless compatibility has been verified. Specifically, avoid mixing with strong oxidizing agents or strong acids, as pyridine derivatives can react violently with these substances.[9]

Table 1: Waste Stream Segregation Summary

Waste TypeSegregation RequirementRationale
Solid 2-(Naphthalen-2-YL)isonicotinic acid Dedicated, labeled hazardous waste container.To prevent accidental mixing and ensure proper identification for disposal.
Contaminated Labware (gloves, pipette tips, etc.) Collect in a separate, labeled bag or container for solid hazardous waste.[14][15]Prevents cross-contamination and ensures all contaminated materials are disposed of correctly.
Rinsate from Cleaning Contaminated Glassware The first rinse should be collected as liquid hazardous waste.[13]The initial rinse will contain the highest concentration of the chemical.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 2-(Naphthalen-2-YL)isonicotinic acid.

Part A: Disposal of Solid Waste
  • Preparation : Designate a specific area within a fume hood for waste handling.[11]

  • Container Labeling : Obtain a designated hazardous waste container and ensure it is accurately labeled.

  • Transfer : Carefully transfer the solid 2-(Naphthalen-2-YL)isonicotinic acid into the waste container, minimizing the generation of dust.

  • Contaminated Materials : Place any contaminated disposable items, such as weighing paper, gloves, and pipette tips, into a designated solid hazardous waste container.[15]

  • Sealing : Securely seal the waste container. Keep the container closed except when adding waste.[13]

  • Storage : Store the sealed waste container in a designated, supervised satellite accumulation area away from general lab traffic and incompatible chemicals.[11]

Part B: Decontamination of Non-Disposable Equipment
  • Initial Rinse : Rinse any contaminated glassware or equipment with a suitable solvent (e.g., ethanol or acetone) to dissolve the residual compound. Collect this first rinsate in a labeled liquid hazardous waste container.[13]

  • Secondary Cleaning : After the initial rinse, wash the equipment thoroughly with soap and water.[15]

  • Disposal of Rinsate : Subsequent aqueous rinses may be permissible for drain disposal, provided the initial hazardous rinse was collected and local regulations allow. Always check with your institution's Environmental Health and Safety (EHS) office.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate : Evacuate all non-essential personnel from the immediate area.[3]

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, use an absorbent material to contain the spill.[3] Avoid breathing any vapors.[15]

  • Clean-up : Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water once the bulk of the material has been removed.

  • Report : Report the spill to your laboratory supervisor and EHS department.

Final Disposal and Regulatory Compliance

Final disposal of the accumulated hazardous waste must be conducted through your institution's certified hazardous waste management program.[12][14] This typically involves arranging for a pickup by the EHS department or a licensed waste disposal contractor.[14]

  • Incineration : High-temperature incineration in a licensed facility is a common and effective disposal method for organic chemical waste, including naphthalene-containing compounds.[1][11]

  • Regulatory Framework : Disposal must adhere to all local, state, and federal regulations. In the United States, this includes regulations set forth by the EPA under the Resource Conservation and Recovery Act (RCRA).[1][7]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2-(Naphthalen-2-YL)isonicotinic acid and associated waste.

DisposalWorkflow Disposal Workflow for 2-(Naphthalen-2-YL)isonicotinic Acid Start Waste Generation (Solid compound or contaminated item) Assess_Waste_Type Assess Waste Type Start->Assess_Waste_Type Solid_Waste Solid 2-(Naphthalen-2-YL)isonicotinic acid or Contaminated Disposables Assess_Waste_Type->Solid_Waste Solid Non_Disposable Contaminated Glassware/ Equipment Assess_Waste_Type->Non_Disposable Equipment Package_Solid Place in Labeled Solid Hazardous Waste Container Solid_Waste->Package_Solid Liquid_Waste Contaminated Rinsate (First Rinse) Package_Liquid Place in Labeled Liquid Hazardous Waste Container Liquid_Waste->Package_Liquid Decontaminate Perform Decontamination (Collect first rinse) Non_Disposable->Decontaminate Store Store in Satellite Accumulation Area Package_Solid->Store Package_Liquid->Store Decontaminate->Liquid_Waste Arrange_Pickup Arrange for EHS Hazardous Waste Pickup Store->Arrange_Pickup

Caption: Decision workflow for handling and segregating waste.

By following these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 2-(Naphthalen-2-YL)isonicotinic acid, thereby protecting themselves, their colleagues, and the environment.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]

  • University of Kentucky. (n.d.). Chemical Waste. Research Safety. Retrieved from [Link]

  • iGEM. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • Penta. (2024, September 18). Naphthalene - SAFETY DATA SHEET. Retrieved from [Link]

  • Loba Chemie. (n.d.). NAPHTHALENE AR. Retrieved from [Link]

  • Penta. (2025, March 31). 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • Bio-Strategy. (n.d.). 2,6-Pyridinedicarboxylic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Naphthalene. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). Chemwatch GHS SDS in English (European) 45912. Retrieved from [Link]

  • Acros Organics. (2026, January 2). Isonicotinic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • CPAchem. (2023, December 18). Safety data sheet. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(Naphthalen-2-YL)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Status: WARNING — Irritant / Potential Sensitizer Physical State: Solid (Powder) Primary Risks: Inhalation of dust, contact dermatitis, severe eye irritation.[1][2][3][4]

Category Requirement Specification
Respiratory Mandatory N95 (minimum) or P100 respirator if outside fume hood.[1][3]
Hands Double-Gloving Inner: Nitrile (4 mil) | Outer: Nitrile (extended cuff, >5 mil).[1][3]
Eyes Mandatory Chemical Splash Goggles (ANSI Z87.1).[1][3] Safety glasses are insufficient for powders.[1][3]
Body Standard Lab coat (buttoned), long pants, closed-toe chemical-resistant shoes.[1][3]
Engineering Primary Control Handle exclusively in a certified Chemical Fume Hood.[1][3]
Chemical Profile & Hazard Analysis

Compound: 2-(Naphthalen-2-yl)isonicotinic acid Structure: Pyridine-4-carboxylic acid core with a 2-naphthyl substituent at the 2-position.[1][3][5][6] CAS (Analogue): 100004-93-1 (Refers to 1-naphthyl isomer; treat 2-naphthyl isomer with identical precautions).[1]

Hazard Classification (Predicted via SAR):*

  • H315: Causes skin irritation.[1][3][4][7]

  • H319: Causes serious eye irritation.[1][3][4][7]

  • H335: May cause respiratory irritation.[1][3][4][7]

  • Note: As a high-molecular-weight organic acid, potential for sensitization exists.[1][3] Treat as a potent bioactive intermediate.[1][2][3]

Physicochemical Properties:

  • State: Solid / Crystalline Powder.[1][3]

  • Solubility: Low in water; soluble in DMSO, DMF, and aqueous bases (NaOH/KOH).[1][2][3]

  • Melting Point: Predicted >200°C (Stable solid, but dust generation is a critical risk).[1][3]

*SAR: Structure-Activity Relationship based on isonicotinic acid and phenylpyridine derivatives.[1][3]

PPE Strategy: The "Why" and "How"

Expert Insight: Standard latex gloves are permeable to many organic solvents used to dissolve this compound (e.g., DCM, DMF).[1][2][3] Nitrile provides superior chemical resistance and physical durability against crystalline sharps.[1][3]

Hand Protection Protocol
  • Inner Layer: 4 mil Nitrile (Disposable).[1][3] Acts as a second skin and sweat barrier.[1][3]

  • Outer Layer: 5-8 mil Nitrile (Extended Cuff).[1][3] The primary barrier against chemical permeation.[1][3]

  • Change Frequency: Immediately upon splash; every 2 hours during routine handling.

Respiratory Protection
  • Primary Defense: The Fume Hood is your respirator.[1][3] Keep the sash at the certified working height.[1][3]

  • Secondary Defense: If weighing outside a hood (not recommended) or during spill cleanup, use a NIOSH-approved N95 or P100 particulate respirator .[1][3]

Eye Protection [1][2][3]
  • Requirement: Chemical Splash Goggles .[1][3]

  • Reasoning: Fine powders drift on air currents.[1][3] Safety glasses have gaps that allow dust to bypass and contact the moist surface of the cornea, creating an immediate acidic solution.[3]

Operational Handling Protocol
Workflow Visualization

The following diagram outlines the critical decision paths for safe handling and waste management.

G cluster_0 Critical Controls Start START: Task Assessment Weighing Step 1: Weighing (Static Control) Start->Weighing Don PPE Solubilization Step 2: Solubilization (Solvent Risk) Weighing->Solubilization Transfer to Vessel Control1 Use Anti-Static Gun Minimize Dust Weighing->Control1 Reaction Step 3: Reaction Setup (Thermal/Pressure) Solubilization->Reaction Add Reagents Control2 Double Glove (DMF/DMSO penetrable) Solubilization->Control2 Disposal Step 4: Waste Disposal Reaction->Disposal Quench & Segregate

Figure 1: Operational workflow emphasizing critical control points for dust and solvent permeation.

Step-by-Step Procedure
  • Preparation:

    • Verify Fume Hood flow (face velocity > 100 fpm).[1][3]

    • Place an absorbent pad (benchkote) in the work area.[1][3]

    • Static Control: Use an anti-static gun on the weighing boat and spatula. This compound is likely electrostatic; static discharge can scatter the powder.[1][3]

  • Weighing:

    • Never weigh on an open bench. If the balance is outside the hood, use a Powder Containment Hood or a balance enclosure.[1][3]

    • Transfer solid gently.[1][3] If spillage occurs on the balance, wipe immediately with a damp Kimwipe (water/surfactant) to prevent aerosolization.[3]

  • Solubilization:

    • Add solvent (DMSO/DMF) slowly.[1][3]

    • Exothermic Risk: Acid-base neutralizations (e.g., adding to NaOH) will generate heat.[1][3] Cool the vessel on ice during addition.

Emergency Response & Decontamination
Scenario Immediate Action Secondary Action
Skin Contact Wash: 15 mins with soap/water.[1][3] Do not scrub (abrasion increases absorption).[1][3]Medical: Seek evaluation if redness persists.
Eye Contact Flush: 15 mins at eyewash station.[1][3][4] Hold eyelids open.Medical: Mandatory ophthalmology consult.[1][3]
Powder Spill Cover: Place wet paper towels over powder to dampen.[1][3]Clean: Scoop up wet material.[1][3] Wash area with 1% NaOH (neutralizer) then water.[1][3]
Solution Spill Absorb: Use vermiculite or spill pads.[1][3]Dispose: Seal in hazardous waste bag. Label "Toxic/Irritant".[1][3]
Waste Disposal & Logistics
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Solid Hazardous Waste .[1][2][3]

  • Liquid Waste: Segregate based on solvent.[1][3]

    • If dissolved in DMSO/DMF:Non-Halogenated Organic Waste .[1][3]

    • If dissolved in DCM/Chloroform:Halogenated Organic Waste .[1][3]

    • Aqueous streams:[1][3] Adjust pH to 6-8 before disposal or treat as Aqueous Toxic Waste .[1][3]

  • Labeling: Must list "2-(Naphthalen-2-yl)isonicotinic acid" fully. Do not use abbreviations like "Naph-Iso".

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5922, Isonicotinic acid. Retrieved from [Link][1][3]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.